molecular formula C8H7ClO2 B101798 o-Tolyl chloroformate CAS No. 19358-42-0

o-Tolyl chloroformate

Cat. No.: B101798
CAS No.: 19358-42-0
M. Wt: 170.59 g/mol
InChI Key: FYFLCWYDZJJMDE-UHFFFAOYSA-N
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Description

O-Tolyl chloroformate is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl) carbonochloridate
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InChI

InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
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InChI Key

FYFLCWYDZJJMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID30172966
Record name o-Tolyl chloroformate
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Molecular Weight

170.59 g/mol
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CAS No.

19358-42-0
Record name 2-Methylphenyl carbonochloridate
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Record name o-Tolyl chloroformate
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Record name o-Tolyl chloroformate
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Foundational & Exploratory

o-Tolyl chloroformate synthesis from o-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Report: Synthesis of o-Tolyl Chloroformate

Executive Summary

This compound (2-methylphenyl carbonochloridate) is a critical electrophilic intermediate used extensively in the derivatization of amines to form carbamates and in the synthesis of carbonates. Its structural isomerism—specifically the steric influence of the ortho-methyl group—presents unique challenges in synthesis compared to its para counterpart.

This technical guide provides a rigorous, self-validating protocol for the synthesis of this compound. While industrial routes often utilize gaseous phosgene, this guide prioritizes the Triphosgene (Bis(trichloromethyl) carbonate) route. This method offers superior safety profiles for laboratory and pilot-scale operations without compromising yield or purity.

Key Technical Parameters:

  • Precursor: o-Cresol (2-Methylphenol)[1][2]

  • Reagent: Triphosgene (Solid Phosgene Equivalent)

  • Catalyst/Base: Pyridine or Triethylamine (TEA)

  • Yield Target: >90%

  • Purity Target: >98% (GC)

Chemical Strategy & Mechanism

The synthesis relies on a nucleophilic acyl substitution.[3] The oxygen atom of the o-cresol attacks the carbonyl carbon of the phosgene (generated in situ or added), displacing a chloride ion.

Mechanistic Insight: Unlike simple phenols, o-cresol possesses a methyl group at the C2 position. This steric bulk retards the rate of nucleophilic attack slightly compared to phenol or p-cresol. Consequently, the reaction requires precise temperature control to prevent the formation of the symmetric carbonate byproduct, di-o-tolyl carbonate , which is favored at higher temperatures and high pH.

Reaction Pathway Diagram

ReactionMechanism Cresol o-Cresol (Nucleophile) Intermediate Tetrahedral Intermediate Cresol->Intermediate Attack Triphosgene Triphosgene (Phosgene Source) Phosgene Phosgene (In-situ) (Electrophile) Triphosgene->Phosgene Decomposition (Cat. Nucleophile) Phosgene->Intermediate + Product This compound (Product) Intermediate->Product Elimination (-Cl⁻) Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the conversion of o-cresol to this compound via phosgenation.[3][4][5][6]

Safety Architecture (Critical)

WARNING: Both Phosgene and Triphosgene are highly toxic.[7] Phosgene gas can be fatal at very low concentrations (LC50 ~ 5-10 ppm).

Engineering Controls:

  • Fume Hood: All operations must occur in a certified fume hood with a face velocity >100 fpm.

  • Scrubber System: The exhaust line must be vented through a caustic scrubber (20% NaOH solution) to neutralize any escaping phosgene or HCl.

  • Ammonia Tent: Keep a bottle of ammonium hydroxide open in the back of the hood; white smoke (ammonium chloride) indicates a leak.

Personal Protective Equipment (PPE):

  • Double nitrile gloves (or Silver Shield® gloves).

  • Chemical splash goggles + Face shield.

  • Lab coat + Chemical apron.

Experimental Protocol: The Triphosgene Route

This protocol is designed for a 100 mmol scale. It uses triphosgene, which is a crystalline solid that is safer to weigh and handle than gas cylinders, but it must still be treated with extreme caution.

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[6]Mass/Vol
o-Cresol Substrate108.141.010.81 g
Triphosgene Reagent296.750.35*10.39 g
Pyridine Base/Cat.79.101.058.5 mL
Dichloromethane Solvent84.93-150 mL

*Note: 1 mole of triphosgene generates 3 moles of phosgene. 0.35 eq provides a slight excess (1.05 eq phosgene) to drive completion.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 500 mL three-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

  • Connect the outlet to a caustic scrubber trap (NaOH).

Step 2: Solvation & Cooling

  • Charge the RBF with o-Cresol (10.81 g) and Dichloromethane (DCM, 100 mL) .

  • Add Pyridine (8.5 mL) .

  • Cool the mixture to 0°C using an ice/salt bath.

    • Why? Low temperature prevents the formation of the carbonate byproduct (double addition).

Step 3: Reagent Addition (The Critical Step)

  • Dissolve Triphosgene (10.39 g) in DCM (50 mL) in the addition funnel.

  • Dropwise Addition: Add the triphosgene solution slowly over 45–60 minutes .

  • Temperature Control: Ensure the internal temperature does not exceed 5°C .

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

Step 4: Reaction & Monitoring

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Slowly warm to Room Temperature (20-25°C) and stir for an additional 2 hours.

  • QC Check: Analyze a tailored aliquot via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of o-cresol.

Step 5: Quenching & Workup [6]

  • Cool back to 0°C.

  • Quench: Slowly add cold water (50 mL) to hydrolyze excess phosgene/triphosgene. Caution: CO2 evolution.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[6]

  • Wash: Wash the organic layer with:

    • 1N HCl (50 mL) – Removes excess pyridine.

    • Water (50 mL).

    • Brine (50 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo (Rotovap bath < 40°C).
    

Step 6: Purification

  • The crude oil is usually sufficiently pure (>95%) for downstream use.

  • Distillation: For high purity, distill under reduced pressure.

    • Target:This compound .[6]

    • Boiling Point: Approx. 98-100°C at 20 mmHg (Analogous to p-tolyl isomer).[5]

Workflow Logic Diagram

Workflow Start Start: Dry System (N2 Atmosphere) Mix Dissolve o-Cresol + Pyridine in DCM (0°C) Start->Mix Add Slow Addition of Triphosgene (Maintain T < 5°C) Mix->Add React Stir 0°C -> RT (2-3 Hours) Add->React Check QC: GC/TLC Check React->Check Check->React Incomplete Quench Quench with Cold Water (Hydrolyze Excess Phosgene) Check->Quench Complete Workup Wash (HCl/Brine) -> Dry -> Concentrate Quench->Workup Distill Vacuum Distillation (Optional) Workup->Distill

Figure 2: Operational workflow for the batch synthesis of this compound.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of productEnsure all glassware is flame-dried; solvents must be anhydrous.
Carbonate Impurity Temperature too highKeep addition strictly < 5°C.
Carbonate Impurity Excess base or local hotspotsImprove stirring; dilute reagents further.
Residual Starting Material Insufficient TriphosgeneIncrease Triphosgene to 0.40 eq.
Color (Dark) Oxidation of phenolDistill o-cresol prior to use; perform under inert atmosphere (

).

Characterization Data

To validate the synthesized compound, compare against the following standard metrics:

  • Physical State: Clear, colorless to pale yellow liquid.

  • Boiling Point: ~98–102°C @ 20 mmHg (Literature for p-isomer is 99.5°C; ortho is typically similar).

  • IR Spectrum: Strong carbonyl stretch (

    
    ) at 1775–1785 cm⁻¹ . Absence of broad OH stretch (3200-3500 cm⁻¹).
    
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       7.10–7.35 (m, 4H, 
      
      
      
      )
  • Reactivity Test: React a small sample with methanol; formation of methyl o-tolyl carbonate confirms the chloroformate structure.

References

  • Preparation of Aryl Chloroformates

    • Source: Organic Syntheses / US P
    • Context: Describes the foundational stoichiometry for converting phenols to chloroform
  • Triphosgene in Organic Synthesis: A Safer Reagent for Phosgene Applic

    • Source: Eckert, H., & Foster, B. (1987).
    • Context: The seminal paper introducing triphosgene as a solid, safer alternative for laboratory phosgen
  • Safety Data Sheet: p-Tolyl Chloroformate (Analogous Safety D

    • Source: Sigma-Aldrich / Merck
    • Context: Provides critical toxicology and handling data for tolyl chloroform
  • Phosgenation Reactions with Phosgene

    • Source: ResearchG
    • Context: Detailed engineering controls for handling triphosgene decomposition.

Sources

A Technical Guide to the Solubility of o-Tolyl Chloroformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the solubility characteristics of o-tolyl chloroformate (o-TCF), a pivotal reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document navigates the theoretical principles and practical considerations of o-TCF's solubility. Due to a scarcity of published quantitative data, this guide emphasizes the fundamental factors governing solubility—polarity, reactivity, and solvent classification. It provides a qualitative solubility profile based on established chemical principles and available safety data. Crucially, this guide furnishes a detailed, self-validating experimental protocol for researchers to determine precise solubility values in their specific applications, ensuring both accuracy and safety.

Introduction to this compound

This compound (o-TCF), with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol , is an aryl chloroformate where the reactive chloroformate group is attached to an ortho-substituted toluene ring.[1] It is a versatile reagent primarily used to introduce the o-toluoyl group in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring safety, and developing robust purification strategies. Like other chloroformates, o-TCF is a reactive, colorless liquid that is sensitive to moisture.[1][2]

Guiding Principles of Solubility

The dissolution of o-TCF in an organic solvent is governed by intermolecular forces and potential chemical reactions. The adage "like dissolves like" serves as the primary predictive tool.

  • Molecular Structure & Polarity: this compound possesses a moderately polar chloroformate group (-OCOCl) and a largely nonpolar aromatic tolyl group. This amphiphilic nature suggests miscibility in a range of solvents. The aromatic ring allows for π-π stacking interactions with aromatic solvents, while the polar ester-like linkage and acyl chloride functionality can interact with polar aprotic solvents.

  • Solvent Classification:

    • Aprotic Solvents: These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] They are generally good choices for dissolving o-TCF without reaction. They are further divided into nonpolar (e.g., hexane, toluene) and polar aprotic (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM)) solvents.[3][4]

    • Protic Solvents: These solvents (e.g., water, alcohols, primary/secondary amines) contain labile protons on heteroatoms.[5] They are generally not suitable as inert solvents for o-TCF due to high reactivity.[6]

Solubility Profile: A Qualitative and Reactive Assessment

Precise quantitative solubility data (e.g., g/100 mL) for this compound is not widely available in scientific literature.[7] However, based on the general behavior of chloroformates and its molecular structure, a qualitative profile can be established.[4][8]

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Interaction with o-TCFRationale & Causality
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherHigh Solubility / Miscible The nonpolar tolyl group dominates interactions, aligning with the low polarity of these solvents. These are excellent choices for creating an inert reaction medium.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Ethyl AcetateHigh Solubility / Miscible The polarity of these solvents is sufficient to solvate the chloroformate group, while being compatible with the aromatic ring. These are generally the most useful and common solvents for reactions involving chloroformates.[4]
Polar Protic (Alcohols) Methanol, EthanolReactive (Solvolysis) The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate to form a stable carbonate ester and hydrochloric acid.[9][10]
Polar Protic (Amines) Primary & Secondary AminesHighly Reactive (Aminolysis) Amines are potent nucleophiles that rapidly react with o-TCF to form carbamates.[1][9] The reaction is often faster than with alcohols.
Polar Protic (Water) WaterReactive (Hydrolysis) Chloroformates react with water, often vigorously, to hydrolyze into the corresponding alcohol (o-cresol), carbon dioxide, and hydrochloric acid.[2][6][8] This necessitates handling o-TCF under anhydrous conditions.

Critical Insight: Solvent Reactivity vs. Solvation

For chloroformates, the distinction between a solvent and a reagent can blur. The decision to use a particular solvent is dictated by the intended application.

G cluster_outcomes start Select Solvent For This compound app Intended Application? start->app dissolution Dissolution, Storage, or Inert Reaction Medium app->dissolution Non-Reactive reagent Reagent in Nucleophilic Substitution Reaction app->reagent Reactive select_aprotic Select Anhydrous Aprotic Solvent (e.g., DCM, THF, Toluene) dissolution->select_aprotic select_protic Select Protic/Nucleophilic Solvent as the Reactant (e.g., Alcohol, Amine) reagent->select_protic outcome_stable Outcome: Stable Solution of o-TCF select_aprotic->outcome_stable outcome_product Outcome: Formation of Carbonate or Carbamate Product select_protic->outcome_product

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, the Shake-Flask method is the gold standard for determining thermodynamic solubility.[11][12] This protocol is designed to be a self-validating system.

Safety Precautions
  • Hazard Profile: this compound is toxic, corrosive, and a lachrymator. It causes severe skin burns and eye damage and is fatal if inhaled.[13]

  • Handling: All manipulations must be performed in a certified chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Conditions: Due to its reactivity with moisture, all glassware must be oven- or flame-dried, and all solvents must be anhydrous.[2] Operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[14]

Materials & Reagents
  • This compound (≥98% purity)

  • Anhydrous organic solvent of interest

  • Anhydrous vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Analytical balance (4-decimal place)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 1. Add excess o-TCF to a tared vial prep2 2. Record mass of o-TCF prep1->prep2 prep3 3. Add known volume/mass of anhydrous solvent prep2->prep3 equil1 4. Seal vial and place on orbital shaker at constant T prep3->equil1 equil2 5. Equilibrate for 24-48 hours equil1->equil2 equil3 6. Visually confirm presence of undissolved o-TCF equil2->equil3 sample1 7. Allow solids to settle equil3->sample1 sample2 8. Withdraw supernatant with a syringe sample1->sample2 sample3 9. Filter through 0.22 µm PTFE filter into HPLC vial sample2->sample3 sample4 10. Analyze by calibrated HPLC or GC method sample3->sample4

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a tared, dried vial. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration. Record the exact mass.

  • Solvent Addition: Add a precise volume or mass of the chosen anhydrous organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[11]

  • Verification: After the equilibration period, cease agitation and allow the vial to stand undisturbed. A layer of undissolved o-TCF must be visible to confirm that a saturated solution has been achieved. If all the solute has dissolved, the experiment must be repeated with a greater amount of o-TCF.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed autosampler vial. This step removes any microscopic undissolved droplets, ensuring only the solubilized fraction is analyzed.

  • Quantification: Analyze the filtrate using a pre-calibrated HPLC or GC method to determine the concentration of o-TCF in the solvent. The calibration curve should be prepared using standards of known concentration.

  • Calculation: The solubility is calculated from the measured concentration and can be expressed in units such as mol/L or g/100 mL.

Conclusion

While specific quantitative solubility data for this compound remains limited in public literature, a robust understanding of its chemical nature allows for strong qualitative predictions. It exhibits high solubility in common aprotic organic solvents such as toluene, DCM, and THF. Conversely, it is reactive towards protic solvents like alcohols, amines, and water, which act as nucleophilic reagents rather than inert carriers. For applications requiring precise solubility values, the provided experimental protocol offers a reliable and safe method for in-house determination. This guide equips researchers with the foundational knowledge and practical tools necessary for the effective and safe utilization of this compound in their synthetic endeavors.

References

  • Benchchem. (n.d.). The Solubility of Vinyl Chloroformate in Organic Solvents: A Technical Guide.
  • Smolecule. (2023, August 15). This compound.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of Octyl Chloroformate in Organic Solvents: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels.
  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).
  • Material Safety Data Sheet OCTYL CHLOROFORM
  • ACS Publications. (n.d.). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Georganics. (n.d.). Chloroformates.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Octyl chloroformate.
  • MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols.
  • Taylor & Francis. (n.d.). Chloroformate – Knowledge and References.
  • Quora. (2019, February 20). How would you test for solubility in a compound?.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Chloroformate.
  • Lund University Publications. (n.d.).
  • Harper, T. (2024, February 14).
  • Chemos GmbH & Co.KG. (2023, February 20).
  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
  • Sigma-Aldrich Israel Ltd. (n.d.).
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubMed. (n.d.). Determination of trace c(1)-c(4)
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Organic Chemistry Portal. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.).
  • Benchchem. (n.d.). p-Tolyl chloroformate | 52286-75-6.
  • ACS Figshare. (2020, September 22).
  • ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-depth Technical Guide to o-Tolyl Chloroformate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl chloroformate, a significant yet often overlooked reagent, holds a pivotal position in the landscape of organic synthesis. This technical guide provides a comprehensive overview of this compound, beginning with the historical context of its parent compounds and tracing its development to its current applications. We will delve into the intricacies of its synthesis, explore its chemical and physical properties, and analyze its reactivity, with a particular focus on its role as a versatile building block in the pharmaceutical and fine chemical industries. This document serves as an in-depth resource, offering not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols to support researchers and professionals in leveraging the full potential of this valuable synthetic tool.

The Genesis of a Reagent: A Historical Perspective

The story of this compound is intrinsically linked to the discovery and exploration of its highly reactive precursor, phosgene. Phosgene (COCl₂) was first synthesized in 1812 by the Cornish chemist John Davy, who exposed a mixture of carbon monoxide and chlorine to sunlight.[1] Its name, derived from the Greek words "phos" (light) and "genes" (born), reflects its photochemical origins.[1] Throughout the 19th century, phosgene's utility in the burgeoning dye industry grew, establishing it as a key C1 building block in organic chemistry.[1]

The logical progression from the highly reactive phosgene was the synthesis of its less volatile and more manageable derivatives, the chloroformates. While the first simple alkyl chloroformate, ethyl chloroformate, was prepared in the 19th century, the exploration of aryl chloroformates, such as the tolyl isomers, followed as the field of synthetic organic chemistry expanded. The development of these reagents was driven by the need for more nuanced and selective acylating agents for a variety of functional groups.

While a definitive, singular publication marking the "discovery" of this compound is not readily apparent in a survey of historical chemical literature, its synthesis is a straightforward extension of the well-established reaction between a phenol and phosgene. It is highly probable that this compound was first synthesized in the late 19th or early 20th century as part of the systematic investigation into the reactions of phosgene with various aromatic alcohols. The primary scientific journals of that era for organic chemistry, such as Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, would have been the platforms for such disclosures.

Synthesis of this compound: From Classical Methods to Modern Innovations

The industrial and laboratory-scale synthesis of this compound has evolved to prioritize safety, efficiency, and purity. The foundational method remains the reaction of o-cresol with a phosgenating agent.

The Phosgene Route: The Industrial Standard

The most established and widely used industrial method for the production of this compound is the direct phosgenation of o-cresol. This exothermic reaction is typically carried out in an inert solvent, such as toluene or dichloromethane, at controlled temperatures to minimize the formation of byproducts like carbonates.

Reaction: o-CH₃C₆H₄OH + COCl₂ → o-CH₃C₆H₄OCOCl + HCl

The reaction proceeds via a nucleophilic acyl substitution mechanism where the phenolic oxygen of o-cresol attacks the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion.

Experimental Protocol: Phosgenation of o-Cresol

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl) is charged with a solution of o-cresol in an anhydrous solvent (e.g., toluene).

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon, to exclude moisture.

  • Cooling: The reaction vessel is cooled to 0-10 °C using a circulating chiller.

  • Phosgene Addition: Gaseous phosgene is bubbled through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of o-cresol.

  • Work-up: Upon completion, the reaction mixture is sparged with an inert gas to remove any unreacted phosgene and dissolved HCl. The solvent is then removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of both phosgene and the this compound product back to o-cresol and hydrochloric acid.

  • Low Temperature: Maintaining a low reaction temperature minimizes the formation of the symmetrical carbonate byproduct, (o-tolyl)₂CO₃, which can occur if a second molecule of o-cresol reacts with the newly formed chloroformate.

  • Inert Solvent: The use of an inert solvent facilitates heat transfer, controls the reaction rate, and allows for efficient stirring.

Safer Alternatives to Phosgene: The Rise of Triphosgene

Due to the extreme toxicity of phosgene gas, safer solid or liquid phosgene equivalents have been developed for laboratory-scale synthesis. Bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene.[1] One mole of triphosgene is equivalent to three moles of phosgene.[1]

Reaction: 3 o-CH₃C₆H₄OH + (Cl₃CO)₂CO → 3 o-CH₃C₆H₄OCOCl + 2 HCl + CO₂

Experimental Protocol: Synthesis using Triphosgene

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Reactant Addition: A solution of o-cresol and a base (e.g., pyridine or triethylamine) in the same solvent is added dropwise from the dropping funnel to the stirred triphosgene solution. The base is necessary to neutralize the in-situ generated HCl.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is washed with cold water to remove the salt byproduct (e.g., pyridinium hydrochloride). The organic layer is then washed with dilute acid and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation.

Self-Validating System:

The success of this protocol can be validated by the complete consumption of the starting o-cresol and the formation of a single major product peak corresponding to this compound in the GC analysis of the crude reaction mixture. The purity of the final product can be confirmed by GC-MS and ¹H NMR spectroscopy.

Physicochemical Properties and Reactivity

This compound is a colorless liquid with a pungent odor. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Boiling Point 99.5 °C at 20 mmHg
Density 1.188 g/mL at 25 °C
Refractive Index (n20/D) 1.5099

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of the tolyl group influences the reactivity compared to its aliphatic counterparts. The aromatic ring provides resonance stabilization, which can affect the leaving group ability of the phenoxide moiety in certain reactions.

Diagram of this compound's General Reactivity:

G This compound This compound Carbamate Carbamate This compound->Carbamate R₂NH Carbonate Carbonate This compound->Carbonate R'OH Ester Ester This compound->Ester R'COOH Nucleophile (Nu:) Nucleophile (Nu:) Nucleophile (Nu:)->this compound Nucleophilic Attack

Caption: General reactivity of this compound with various nucleophiles.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its primary function is to introduce the o-tolyloxycarbonyl protecting group or to act as an activated carbonyl species for the formation of new functional groups.

Protecting Group Chemistry

The o-tolyloxycarbonyl group can be used as a protecting group for amines, although it is less common than other carbamate-based protecting groups like Cbz or Boc. Its stability and cleavage conditions can be tailored for specific synthetic strategies.

Synthesis of Carbamates and Ureas

A major application of this compound is in the synthesis of carbamates through its reaction with primary or secondary amines. These carbamates can be valuable intermediates in drug discovery or can be the final active pharmaceutical ingredient themselves. Further reaction of the carbamate can lead to the formation of substituted ureas.

Experimental Workflow for Carbamate Synthesis:

G A Dissolve amine and base in aprotic solvent B Cool to 0 °C A->B C Add this compound dropwise B->C D Stir at room temperature C->D E Aqueous work-up D->E F Purification (Crystallization or Chromatography) E->F G Isolated Carbamate Product F->G

Sources

A Preliminary Investigation of o-Tolyl Chloroformate in Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of o-tolyl chloroformate and its applications in polymer synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical insights. Herein, we will dissect the chemical causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: Situating this compound in the Polymer Chemist's Toolkit

This compound, a derivative of o-cresol and phosgene (or a phosgene equivalent), is an aryl chloroformate with the chemical formula C₈H₇ClO₂. While part of the broader class of chloroformates used extensively in organic synthesis, the specific attributes of the o-tolyl variant—namely the steric and electronic influence of the ortho-methyl group—confer distinct reactivity and properties that are of interest in the precise construction of macromolecules.

In the realm of polymer science, this compound is primarily utilized as a strategic tool for molecular weight control and polymer modification. Its principal applications include acting as an end-capping agent in polycondensation reactions, particularly for polycarbonates, and as a chain terminator in certain controlled radical polymerizations. These functions are critical for tailoring the final properties of a polymer, such as its processability, thermal stability, and mechanical performance. This guide will illuminate the fundamental principles and practical methodologies for leveraging this compound in these capacities.

Core Principles: Reactivity and the Influence of the Ortho-Methyl Group

The reactivity of this compound is centered around the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is analogous to that of other acyl chlorides. The key reactions in the context of polymer synthesis involve the formation of stable covalent bonds with nucleophilic end-groups of polymer chains, such as hydroxyl (-OH) or amino (-NH₂) groups.

A critical aspect to consider is the effect of the ortho-methyl substituent on the tolyl ring. Compared to its unsubstituted counterpart, phenyl chloroformate, this compound exhibits modified reactivity due to:

  • Steric Hindrance: The methyl group in the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon. This can lead to a more selective and controlled reaction, which is advantageous in polymer end-capping where precise control is desired.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to phenyl chloroformate.

Kinetic studies on the solvolysis of various chloroformate esters provide insights into their relative reactivities. While direct comparative kinetic data for this compound is not extensively available, studies on similar systems suggest that the interplay of steric and electronic effects can modulate the reaction rate.[1][2][3][4]

Safety as a Pillar of Trustworthiness

It is imperative to underscore that this compound, like all chloroformates, is a hazardous substance. It is toxic if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[5] All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Application in Polycarbonate Synthesis: A Tool for Molecular Weight Regulation

Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact strength, transparency, and thermal stability.[8][9] The synthesis of polycarbonates often involves interfacial polymerization, a step-growth polymerization technique where a dihydroxy compound (like bisphenol A) in an aqueous phase reacts with a phosgene derivative in an immiscible organic phase.[5][6][8][9][10]

In this context, this compound serves as a crucial end-capping agent . The purpose of an end-capping agent is to terminate the growing polymer chains at a desired molecular weight, thereby controlling the polymer's properties.[11][12] Uncapped polycarbonate chains can negatively impact the final properties of the material.

The addition of this compound introduces a terminal o-tolyloxycarbonyl group, effectively preventing further chain growth. The choice of the end-capping agent can significantly influence the fluidity, thermal resistance, and impact resistance of the resulting polycarbonate.[11]

Experimental Protocol: Interfacial Polymerization of Polycarbonate with this compound End-Capping

This protocol is a representative example and should be adapted and optimized based on specific experimental goals and available equipment.

Materials:

  • Bisphenol A (BPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (or a phosgene substitute like triphosgene)

  • This compound

  • Phase-transfer catalyst (e.g., triethylamine)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water to form the sodium salt of Bisphenol A.

  • Organic Phase Preparation: Dissolve phosgene (or its substitute) in dichloromethane.

  • Polymerization:

    • Combine the aqueous and organic phases in a reaction vessel equipped with a high-shear stirrer.

    • Add a catalytic amount of a phase-transfer catalyst.

    • Stir the mixture vigorously to create a large interfacial area for the reaction to occur. The polymerization will proceed, forming a high molecular weight polycarbonate.

  • End-Capping:

    • Towards the end of the polymerization, add a calculated amount of this compound to the reaction mixture. The amount will depend on the target molecular weight.

    • Continue stirring to allow the this compound to react with the hydroxyl end-groups of the growing polymer chains.

  • Work-up:

    • Separate the organic phase containing the polymer.

    • Wash the organic phase sequentially with dilute acid and then with deionized water to remove unreacted monomers, catalyst, and salts.

    • Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent such as methanol.

    • Filter and dry the resulting polycarbonate powder under vacuum.

Characterization:

The resulting polycarbonate should be characterized to determine its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (e.g., by Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA), and chemical structure (e.g., by Fourier-Transform Infrared Spectroscopy - FTIR and Nuclear Magnetic Resonance - NMR).[12]

Data Presentation: Expected Influence of this compound on Polycarbonate Properties
PropertyEffect of Increasing this compound ConcentrationRationale
Average Molecular Weight DecreasesIncreased number of chain termination events.[12]
Melt Viscosity DecreasesShorter polymer chains lead to lower entanglement and easier flow.[12]
Glass Transition Temperature (Tg) May decrease slightlyIncreased chain end mobility can lead to a lower Tg.[13]
Impact Strength Can be optimizedMolecular weight has a significant impact on toughness; end-capping allows for tuning to an optimal range.[11]

Role in Polyurethane Synthesis: An Alternative Pathway

Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages in their backbone.[14] The conventional synthesis route involves the reaction of diisocyanates with polyols.[14] However, due to the toxicity of isocyanates, isocyanate-free synthesis routes are an active area of research.[15]

One such alternative involves the reaction of a bis(chloroformate) with a diamine to form a polyurethane. While less common, this method avoids the use of isocyanates. In this context, a diol can be reacted with a phosgene equivalent to form a bis(chloroformate), which can then be polymerized with a diamine.

While direct polymerization using this compound as a monomer is not a standard method, it can be envisioned as a monofunctional reagent to control the molecular weight or to introduce specific end-groups in a manner analogous to its use in polycarbonates.

Conceptual Workflow: Polyurethane Synthesis via Chloroformate-Amine Reaction

polyurethane_synthesis diol Diol bischloroformate Bis(chloroformate) diol->bischloroformate Reaction phosgene Phosgene Equivalent phosgene->bischloroformate polyurethane Polyurethane bischloroformate->polyurethane Polymerization diamine Diamine diamine->polyurethane

Caption: Conceptual workflow for non-isocyanate polyurethane synthesis.

Application in Radical Polymerization: A Chain Termination Strategy

In radical polymerization, the growth of polymer chains is initiated by free radicals.[16] The termination of these growing chains is a crucial step that determines the final molecular weight of the polymer.[16][17][18][19][20] Chain termination typically occurs through combination or disproportionation of two growing radical chains.[16]

This compound can potentially act as a chain transfer agent or a terminator in radical polymerization, although this application is less documented than its role in step-growth polymerization. The mechanism would likely involve the abstraction of the chlorine atom by the growing polymer radical, leading to a terminated polymer chain and a new radical derived from the this compound. This new radical could then potentially initiate a new polymer chain. The efficiency of this process would depend on the reactivity of the growing radical and the strength of the C-Cl bond in the chloroformate.

Conclusion and Future Perspectives

This compound is a valuable, albeit specialized, reagent in the polymer chemist's arsenal. Its primary and most well-established application is as an end-capping agent for precise molecular weight control in polycarbonate synthesis via interfacial polymerization. The steric and electronic effects of the ortho-methyl group provide a nuanced level of reactivity that can be exploited for controlled polymer synthesis.

While its role in polyurethane synthesis and as a chain terminator in radical polymerization is less explored, the fundamental reactivity of the chloroformate group suggests potential for further investigation in these areas. Future research could focus on a more detailed kinetic analysis of this compound in comparison to other aryl chloroformates to precisely quantify the impact of the ortho-substituent. Furthermore, exploring its use in the synthesis of novel block copolymers and functional polymers could unlock new material properties and applications.

As the demand for polymers with highly tailored properties continues to grow, the strategic use of reagents like this compound will remain a key enabler of innovation in materials science.

References

  • Davies, J. D. (n.d.). Interfacial polycarbonate polymerization process and product. European Patent Office.
  • Kobe University. (2023, August 7). Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method. EurekAlert!. Retrieved from [Link]

  • Learnbin. (2021, May 5). Science Behind Polycarbonate. Retrieved from [Link]

  • Wang, Z., et al. (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. Polymers, 16(11), 1533.
  • ScienceDaily. (2023, August 8). Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method. Retrieved from [Link]

  • General Electric Company. (n.d.). Interfacial polycarbonate polymerization process and product. Google Patents.
  • Kevill, D. N., & D'Souza, M. J. (2013).
  • Okamoto, Y. (2001). Relationship between the end-cap structure of polycarbonates and their impact resistance. Polymer, 42(18), 7629-7636.
  • Su, W.-F. (2013). Radical Chain Polymerization. In Principles of Polymer Design and Synthesis. Springer.
  • Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Retrieved from [Link]

  • Landais, Y., & al. (2018). Preparation of polyurethane dispersions by miniemulsion polymerization. Progress in Polymer Science, 82, 53-83.
  • S. G. Jadhav, et al. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.
  • Asymmetric. (2019, June 5). 5.5. The Free-Radical Chain Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • S. K. Shukla, et al. (2022). Biodegradable isocyanate-free polyurethane films via a noncatalytic route: facile modified polycaprolactone triol and biobased diamine as precursors. Green Chemistry, 25(1), 238-251.
  • Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. Molecules (Basel, Switzerland), 18(4), 4315–4327.
  • Kim, S. H., et al. (2005). Control of Molecular Weight Properties of Polycarbonate using End Capping Agents. Macromolecular Research, 13(5), 419-425.
  • Dunne, P., et al. (2022). Continuous polymer synthesis and manufacturing of polyurethane elastomers enabled by automation. ACS Macro Letters, 11(4), 493-498.
  • NPTEL. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Darensbourg, D. J., & Wilson, S. J. (2013). Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Macromolecules, 46(13), 5195–5202.
  • D'Souza, M. J., et al. (2011). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International Journal of Molecular Sciences, 12(12), 8758–8771.
  • G. L. et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Green Chemistry, 23(9), 3313-3323.
  • Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

Sources

Methodological & Application

o-Tolyl chloroformate reaction with primary and secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the application of o-Tolyl chloroformate (2-Methylphenyl chloroformate) for the derivatization and protection of primary and secondary amines. Unlike the more common phenyl chloroformate, the ortho-methyl group in this compound introduces specific steric and electronic properties that influence reaction kinetics and derivative stability. This guide provides optimized protocols for synthesis and analytical derivatization (HPLC), emphasizing the mechanistic nuances required for high-yield, impurity-free results.

Introduction & Chemical Rationale

This compound is a specialized acylating agent used to convert amines into o-tolyl carbamates . While functionally similar to phenyl chloroformate, the presence of the methyl group at the ortho position creates a unique steric environment around the carbonyl center.

Why Choose this compound?
  • Enhanced Stability: The steric bulk of the ortho-methyl group shields the carbamate linkage from nucleophilic attack (hydrolysis) more effectively than the unsubstituted phenyl analog.

  • UV Detectability: The aromatic ring provides a strong chromophore for UV detection (typically 254–262 nm), making it valuable for derivatizing non-chromophoric aliphatic amines for HPLC analysis.

  • Kinetic Selectivity: The increased steric hindrance allows for fine-tuning of reactivity, potentially distinguishing between sterically unencumbered primary amines and bulky secondary amines.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] However, the ortho-methyl group imposes a "Steric Gate" effect.

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the chloroformate.[2]

  • Tetrahedral Intermediate: A tetrahedral intermediate forms. Here, the ortho-methyl group exerts steric pressure, slightly destabilizing this transition state compared to phenyl chloroformate. This requires the user to ensure sufficient driving force (base strength/temperature).

  • Elimination: Chloride is expelled, and the proton is removed by the base, yielding the carbamate.

Figure 1: Reaction pathway highlighting the steric strain introduced by the ortho-methyl group during the formation of the tetrahedral intermediate.

Experimental Protocols
Protocol A: Biphasic Synthesis (Schotten-Baumann Conditions)

Best for: Robust, water-soluble primary/secondary amines and amino acids.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • Base: 10% NaOH or saturated Na₂CO₃

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the amine (10 mmol) in 20 mL of 10% NaOH (or sat. Na₂CO₃) in a round-bottom flask.

  • Biphasic Setup: Add 20 mL of DCM to the flask. The mixture will form two layers.[3]

  • Addition: Cool the mixture to 0°C on an ice bath. Add this compound (11-12 mmol) dropwise to the vigorously stirred biphasic mixture over 15 minutes.

    • Critical Note: Vigorous stirring is essential to maximize interfacial surface area for the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–3 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 10 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then water, then brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Anhydrous Derivatization (HPLC Pre-column)

Best for: Analytical quantification of trace amines; moisture-sensitive substrates.

Reagents:

  • Sample containing Amine[1][2][4][5][6][7][8][9][10][11]

  • This compound (10 mM in Acetonitrile)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (ACN)[8]

Procedure:

  • Preparation: In a 1.5 mL HPLC vial, mix 100 µL of amine sample (dissolved in ACN) with 50 µL of base (TEA).

  • Derivatization: Add 100 µL of this compound solution. Cap immediately.

  • Incubation: Vortex for 30 seconds and incubate at 50°C for 20 minutes .

    • Expert Tip: The elevated temperature helps overcome the steric hindrance of the o-tolyl group, ensuring quantitative conversion for secondary amines.

  • Quenching: Add 50 µL of 1% aqueous acetic acid to quench excess reagent and neutralize the base.

  • Analysis: Inject directly onto the HPLC (C18 column, UV detection at 254 nm).

Workflow Visualization

Figure 2: Decision tree and workflow for selecting the appropriate derivatization protocol.

Data & Optimization Guide
Reactivity Comparison
FeatureThis compoundPhenyl ChloroformateImplication
Steric Hindrance High (Ortho-Methyl)Lowo-Tolyl requires longer reaction times or heat.
Hydrolytic Stability ModerateLowo-Tolyl reagent is slightly easier to handle in humid air.
Product Stability HighModerateo-Tolyl carbamates are more resistant to enzymatic cleavage.
UV Maxima ~262 nm~254 nmDistinct spectral signature.
Troubleshooting
  • Low Yield:

    • Cause: Hydrolysis of the reagent before reaction with amine.[12]

    • Fix: Ensure solvents are dry (Method B) or increase reagent excess to 1.5 equiv (Method A).

    • Fix: Increase temperature to 50°C to overcome steric barrier.

  • Emulsion Formation (Method A):

    • Fix: Add brine to the aqueous layer or filter through a celite pad.

  • Side Products (Symmetrical Urea):

    • Cause: Presence of water in Method B or insufficient mixing in Method A.

    • Fix: Add the chloroformate slowly to keep its local concentration low relative to the amine.

Safety & Handling (MSDS Summary)
  • Hazards: this compound is toxic by inhalation, a lachrymator (induces tearing), and causes severe skin burns.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Spill: Neutralize with dilute ammonia or sodium carbonate solution.

References
  • National Institutes of Health (NIH). (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

High-Efficiency Synthesis of Carbamates via the o-Tolyl Chloroformate Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The synthesis of carbamates (urethanes) is a cornerstone of medicinal chemistry, serving as a critical motif for peptide bond surrogates, prodrug linkers, and amine protecting groups.[1][2] While phosgene and triphosgene are traditional reagents, their toxicity and handling hazards necessitate safer alternatives.

The


-Tolyl Chloroformate Protocol  represents a superior "Activated Carbonate" strategy. Unlike alkyl chloroformates (which often fail with hindered substrates) or 

-nitrophenyl chloroformate (which yields highly colored, difficult-to-remove byproducts),

-tolyl chloroformate offers a distinct balance of reactivity and processability .

Key Advantages of the Protocol:

  • Tunable Reactivity: The ortho-methyl group provides steric modulation, preventing runaway reactivity while maintaining sufficient electrophilicity for nucleophilic attack.

  • Crystalline Intermediates: The resulting

    
    -tolyl carbonates/carbamates often precipitate as stable solids, allowing purification via recrystallization rather than chromatography.
    
  • Chemoselectivity: Excellent discrimination between primary and secondary amines/alcohols.

Mechanistic Insight

The protocol operates via a two-step Addition-Elimination mechanism. The


-tolyl moiety acts as a "privileged" leaving group.
Reaction Pathway[3][4]
  • Activation Phase: The substrate (Alcohol or Amine) attacks the

    
    -tolyl chloroformate to form a stable activated intermediate (
    
    
    
    -tolyl carbonate or
    
    
    -tolyl carbamate).
  • Displacement Phase: A second nucleophile displaces the

    
    -cresol leaving group to generate the final carbamate.
    
Visualization of the Pathway

The following diagram illustrates the workflow for synthesizing a carbamate from a hindered alcohol and an amine, utilizing the


-tolyl linker.

o_tolyl_mechanism Substrate Input: Alcohol (R-OH) Intermediate Intermediate: Mixed o-Tolyl Carbonate Substrate->Intermediate Activation (Pyridine/DCM, 0°C) Reagent Reagent: o-Tolyl Chloroformate Reagent->Intermediate Activation (Pyridine/DCM, 0°C) Product Final Product: Carbamate Intermediate->Product Substitution (Heat/Base) Byproduct Leaving Group: o-Cresol Intermediate->Byproduct Elimination Amine Nucleophile: Amine (R'-NH2) Amine->Product Attack

Figure 1: Stepwise activation of alcohol substrate via this compound followed by aminolysis.[3]

Comparative Analysis of Aryl Chloroformates

The choice of


-tolyl chloroformate is dictated by the pKa of the leaving group and the stability of the intermediate.

Table 1: Leaving Group Characteristics in Carbamate Synthesis

ReagentLeaving GrouppKa (LG)Reactivity ProfileHandling Notes

-Nitrophenyl Chloroformate

-Nitrophenol
7.1High. Reacts with poor nucleophiles.Product is yellow; difficult to remove traces of byproduct.
Phenyl Chloroformate Phenol10.0Moderate. Standard baseline.Intermediates are often oils; phenol is toxic.

-Tolyl Chloroformate

-Cresol
10.3 Modulated. Steric bulk (

-Me) stabilizes intermediate.
Intermediates often crystalline.

-Cresol is easily removed.
Methyl Chloroformate Methanol15.5Low. Requires high heat/pressure.Poor leaving group; not suitable for mild exchange.

Note: The slightly higher pKa of o-cresol compared to phenol indicates a more stable intermediate, allowing for isolation and storage if necessary.

Detailed Experimental Protocol

Scenario: Synthesis of N-Alkyl-O-Alkyl Carbamates

Target: Conversion of a secondary alcohol (R-OH) and a primary amine (R'-NH2) into a carbamate.

Phase 1: Preparation of the Mixed Carbonate Intermediate

Objective: Activate the alcohol.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent:

    
    -Tolyl Chloroformate (1.1 equiv)
    
  • Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
     or Argon.
    
  • Dissolution: Dissolve the Alcohol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to

    
     using an ice bath.
    
  • Base Addition: Add Pyridine (12 mmol) dropwise. Stir for 10 minutes.

  • Activation: Add

    
    -Tolyl Chloroformate (11 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.
    
  • Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (disappearance of alcohol).

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude

    
    -tolyl carbonate often solidifies. Recrystallize from Hexanes/EtOAc or use a short silica plug if necessary.
    
Phase 2: Aminolysis to Final Carbamate

Objective: Displace the


-cresol with the amine.

Reagents:

  • Substrate:

    
    -Tolyl Carbonate Intermediate (from Phase 1)
    
  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Catalyst (Optional): DMAP (0.1 equiv) for hindered amines.

  • Solvent: THF or Acetonitrile.

Procedure:

  • Dissolution: Dissolve the

    
    -Tolyl Carbonate (5 mmol) in THF (25 mL).
    
  • Addition: Add the Amine (5.5 mmol).

  • Reaction:

    • For reactive amines: Stir at RT for 4–12 hours.

    • For hindered amines: Heat to reflux (

      
      ) for 12–24 hours.
      
  • Workup: Concentrate the solvent. Dissolve residue in EtOAc.

  • Removal of Byproduct: Wash the organic layer vigorously with 1M NaOH (2x) .

    • Critical Step: This converts the released

      
      -cresol into water-soluble sodium 
      
      
      
      -cresolate, ensuring high purity of the final carbamate.
  • Isolation: Dry organic layer, concentrate, and recrystallize/chromatograph to yield the final Carbamate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Hydrolysis of ChloroformateEnsure solvents are strictly anhydrous. Increase reagent to 1.5 equiv.
No Reaction in Phase 2 Steric HindranceSwitch solvent to Dioxane and reflux (

). Add 0.5 equiv DMAP.
Product Contaminated with

-Cresol
Inefficient WorkupIncrease the number of 1M NaOH washes.

-Cresol has a distinct smell; wash until odorless.
Oil formation instead of Solid ImpuritiesTriturate the crude oil with cold pentane or diethyl ether to induce crystallization.

References

  • Organic Chemistry Portal. Synthesis of Carbamates. Retrieved from [Link]

  • National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • PubChem. this compound Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols: o-Tolyl Chloroformate for the Synthesis of Unsymmetrical Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Unsymmetrical Carbonates

Unsymmetrical organic carbonates are a class of compounds with significant utility in medicinal chemistry, materials science, and organic synthesis. Their structural versatility allows them to act as key building blocks for pharmaceuticals, agrochemicals, and polymers. In drug development, the carbonate moiety can serve as a biocompatible linker or a prodrug functional group, modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The synthesis of these molecules, however, presents challenges in achieving selectivity and high yields, particularly when two different alcohol or phenol fragments are to be incorporated.

o-Tolyl chloroformate has emerged as a valuable reagent for the controlled, stepwise synthesis of unsymmetrical carbonates. Its reactivity profile, influenced by the electronic and steric properties of the ortho-tolyl group, offers distinct advantages in specific synthetic contexts. This guide provides a comprehensive overview of the application of this compound, detailing the underlying chemical principles, offering step-by-step protocols, and discussing critical experimental parameters to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The synthesis of unsymmetrical carbonates using this compound proceeds via a classical nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon in the chloroformate group makes it susceptible to attack by nucleophiles such as alcohols and phenols.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves a dual purpose. Firstly, it deprotonates the alcohol or phenol, increasing its nucleophilicity and facilitating the attack on the chloroformate. Secondly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Reaction_Mechanism cluster_step1 Step 1: Activation of Nucleophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Leaving Group cluster_step4 Step 4: Acid Scavenging oTCF This compound Tetrahedral_Intermediate Tetrahedral Intermediate oTCF->Tetrahedral_Intermediate ROH R'-OH (Alcohol/Phenol) Activated_ROH R'-O⁻ (Alkoxide/Phenoxide) ROH->Activated_ROH Base Base Base (e.g., Pyridine) Base_HCl Base·HCl Base->Base_HCl + HCl Activated_ROH->Tetrahedral_Intermediate Carbonate Unsymmetrical Carbonate Tetrahedral_Intermediate->Carbonate - Cl⁻

Figure 1: General workflow for the synthesis of unsymmetrical carbonates.

The choice of base is critical; pyridine, in addition to being a base, can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction, especially with less reactive alcohols.[1] Triethylamine, being more sterically hindered, is less likely to act as a nucleophilic catalyst but is an effective HCl scavenger.[2][3]

The Role of the Ortho-Tolyl Group: A Steric and Electronic Perspective

The presence of the methyl group at the ortho position of the phenyl ring in this compound imparts specific characteristics to the reagent:

  • Steric Hindrance: The ortho-methyl group can introduce steric bulk around the reactive carbonyl center. This can be advantageous in providing selectivity when reacting with substrates containing multiple nucleophilic sites. However, it may also slow down the reaction with sterically hindered alcohols or phenols.[4]

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Unsymmetrical Carbonates

This protocol outlines a general method for the synthesis of an unsymmetrical carbonate from an alcohol or phenol and this compound.

Materials:

  • This compound (CAS No: 19358-42-0)

  • Alcohol or Phenol (substrate)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., DCM or THF, approximately 0.2-0.5 M concentration).

  • Base Addition: Add the base (pyridine or triethylamine, 1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. For less reactive substrates, cooling the reaction mixture to 0 °C before the next step is recommended.

  • Chloroformate Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. An exothermic reaction may be observed. Maintain the desired temperature (0 °C or room temperature) with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) two to three times.

    • Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used, to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; a common starting point is a gradient of ethyl acetate in hexanes.[5][6]

Experimental_Workflow A 1. Dissolve Alcohol/Phenol in Anhydrous Solvent B 2. Add Base (Pyridine/Triethylamine) A->B C 3. Add this compound (dropwise) B->C D 4. Stir and Monitor (TLC) C->D E 5. Aqueous Workup (Wash and Extract) D->E F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product: Unsymmetrical Carbonate G->H

Figure 2: Step-by-step experimental workflow for unsymmetrical carbonate synthesis.

Data Presentation: Representative Examples

The following table provides representative examples of unsymmetrical carbonates synthesized from chloroformates and various alcohols/phenols, illustrating the general applicability of the method. While specific data for this compound is limited in publicly available literature, these examples with analogous chloroformates serve as a good predictive guide for expected outcomes.

EntryAlcohol/Phenol SubstrateChloroformateBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenolHexyl chloroformateTEACHCl₃30-701-356[7]
21-HexanolHexyl chloroformate-CHCl₃901595[7]
3Benzyl AlcoholHexyl chloroformate-CHCl₃90-87[7]
42-PropanolHexyl chloroformatePyridineCHCl₃--60[7]
5(-)-MentholHexyl chloroformate-CHCl₃High-54[7]
6Piperidin-4-one oxime derivativeSubstituted ChloroformatesK₂CO₃/TBAB---High[8]

Safety and Handling of this compound

This compound, like other chloroformates, is a corrosive and toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Chloroformates are moisture-sensitive and will hydrolyze to produce corrosive HCl gas. Handle under an inert atmosphere (nitrogen or argon) to prevent degradation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[10]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.

Troubleshooting and Key Considerations

  • Low Yields:

    • Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will hydrolyze the chloroformate.

    • Base Strength: For less acidic alcohols, a stronger base or a catalytic amount of a more nucleophilic base (like DMAP with triethylamine) might be necessary.

    • Steric Hindrance: For sterically hindered substrates, longer reaction times or elevated temperatures may be required.

  • Side Reactions:

    • Symmetrical Carbonate Formation: This can occur if the initially formed unsymmetrical carbonate reacts with another molecule of the alcohol/phenol. Using a slight excess of the chloroformate and adding it slowly can minimize this.

    • Hydrolysis of Chloroformate: Ensure anhydrous conditions to prevent the formation of o-cresol from the hydrolysis of this compound.[11]

  • Purification Challenges:

    • Co-elution of Byproducts: Careful selection of the solvent system for column chromatography is crucial. A shallow gradient can improve separation.

    • Product Instability on Silica Gel: For sensitive products, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

Conclusion

This compound is a versatile and effective reagent for the synthesis of unsymmetrical carbonates, offering a reliable method for the controlled introduction of two different alkoxy or aryloxy groups. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for successful synthesis. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently apply this methodology in their synthetic campaigns, paving the way for the discovery and development of novel molecules with important applications in science and medicine.

References

  • Smolecule. (2023, August 15).
  • Hacking, M., et al. (2000). Lipase catalyzed reactions of aliphatic and arylaliphatic carbonic acid esters.
  • ResearchGate. (n.d.).
  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (2026, January). p-Tolyl Chloroformate: A Versatile Reagent for the Protection of Alcohols in Organic Synthesis.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2019). Synthesis of non-symmetrical alkyl carbonates from alcohols and DMC over the nanocrystalline ZSM-5 zeolite.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. (2026, January 20).
  • Kobe University Repository. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
  • Reddit. (2011, January 22). Pyridine replacement in organic synthesis.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2023, September 29).
  • BASF. (2022).
  • ResearchGate. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.).
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2017, June 30). In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent?
  • TCI Chemicals. (2024, November 13).
  • UMass Lowell. (n.d.). Handling Chloroform.
  • Chemistry Steps. (n.d.). Alcohols to Amines.
  • Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • ResearchGate. (2025, April 10).
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (n.d.). Reaction of Pyridine Bases with Carboxylic Acids in Benzene.

Sources

Precision Monitoring of o-Tolyl Chloroformate Reactions via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

o-Tolyl chloroformate is a high-value electrophile widely used in the synthesis of carbamates, carbonates, and as a derivatizing agent for tertiary amines (via the von Braun reaction variant). While versatile, its high reactivity and moisture sensitivity present distinct challenges for analytical monitoring.

Standard TLC protocols often fail with chloroformates because the reagent hydrolyzes on the silica gel surface, generating "ghost peaks" of o-cresol that mimic reaction byproducts. This guide outlines a Self-Validating Monitoring Protocol designed to distinguish between unreacted starting material, the desired product, and hydrolysis artifacts.

Key Chemical Challenges
  • Moisture Sensitivity: this compound rapidly hydrolyzes to o-cresol, HCl, and CO₂ upon exposure to atmospheric moisture or "wet" silica.

  • Silica Reactivity: The acidic nature of silica gel can catalyze the decomposition of the chloroformate during the elution, leading to false-negative readings for starting material.

The "Ghost Peak" Phenomenon: Mechanistic Insight

To interpret TLC plates correctly, researchers must understand the degradation pathway. If this compound is spotted directly onto a plate without stabilization, it often decomposes before or during elution.

SpeciesStructure/NaturePolarity (Relative)Visualization
Start Material (SM) This compoundLow (Non-polar)UV (254 nm)
Hydrolysis Artifact o-CresolHigh (H-bond donor)UV + Phenol Stains
Target Product Carbamate/CarbonateMediumUV
Quenched SM Methyl o-tolyl carbonateMedium-LowUV

Validated Methodology: The "Quench-Check" System

To ensure data integrity, never spot the raw reaction mixture directly if you suspect unreacted chloroformate is present. Instead, use the Mini-Workup (Quench-Check) method.

Mobile Phase Selection[1]
  • Standard System: Hexanes : Ethyl Acetate (Start with 90:10 or 80:20).

  • Alternative: Toluene : Ethyl Acetate (Good for separating closely eluting aromatic carbamates).

  • Modifier: Add 0.5% Acetic Acid if the target product is acidic, or 1% Triethylamine if the product is a basic amine (to prevent streaking).

Visualization Techniques[2][3][4][5][6][7]
  • UV (254 nm): Primary detection for the aromatic ring.

  • p-Anisaldehyde Stain: Excellent for differentiating the carbamate product (often turns pink/purple) from the phenol (often turns grey/brown).

  • Ferric Chloride (FeCl₃): Specific for phenols.[1][2] o-Cresol will turn violet/colored, while the chloroformate and carbamate will remain colorless. This confirms if the byproduct is accumulating.

Step-by-Step Protocol

Phase A: Preparation of Standards

Before starting the reaction, prepare stable reference standards.

  • Standard A (SM - Quenched): Add 1 drop of this compound to 0.5 mL of Methanol . This converts the unstable chloroformate into Methyl o-tolyl carbonate. Use this as your "Starting Material" reference.

  • Standard B (Artifact): Dissolve pure o-cresol in EtOAc.

  • Standard C (Co-Spot): A 1:1 mixture of A and B.

Phase B: Reaction Monitoring (The Mini-Workup)

Perform this routine every time you sample the reaction.

  • Sampling: Withdraw ~20 µL of the reaction mixture using a glass capillary or micropipette.

  • The Quench: Dispense the sample immediately into a small vial containing 100 µL of Methanol (and 1 drop of Et₃N if the reaction is acidic).

    • Why? This instantly converts unreacted this compound into the stable methyl carbonate derivative.

  • Spotting:

    • Lane 1: Standard A (Quenched SM).

    • Lane 2: Standard B (o-Cresol).

    • Lane 3: Co-Spot (Reaction Mix + Standard A).

    • Lane 4: Reaction Mix (Quenched).

  • Elution: Run the plate in the chosen mobile phase (e.g., 80:20 Hex/EtOAc).

  • Analysis:

    • If Lane 4 shows a spot matching Lane 1 , unreacted chloroformate is still present.

    • If Lane 4 shows a spot matching Lane 2 , hydrolysis has occurred (check solvent dryness).

Workflow Visualization

The following diagram illustrates the critical decision pathways for monitoring this sensitive reagent.

G Reaction Reaction Mixture (this compound) Sampling Take Aliquot Reaction->Sampling DirectSpot Path A: Direct Spotting (High Risk) Sampling->DirectSpot Incorrect Quench Path B: MeOH Quench (Recommended) Sampling->Quench Correct Hydrolysis Hydrolysis on Silica (Artifact Formation) DirectSpot->Hydrolysis Moisture/Acid FalseResult False 'Complete' (Ghost Peak) Hydrolysis->FalseResult Deriv Forms Methyl Carbonate (Stable Species) Quench->Deriv TLC TLC Elution Deriv->TLC Analysis Accurate Analysis: Distinguishes SM vs Product TLC->Analysis

Figure 1: Comparison of Direct Spotting (Risk of Artifacts) vs. The Methanol Quench Method (Stable Analysis).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking/Tailing Acidic byproduct (HCl) or amine sticking to silica.Add 1% Triethylamine (for amines) or 0.5% Acetic Acid (for phenols) to the mobile phase.
Spot at Origin Formation of amine salts (if using amine nucleophiles).Perform a mini-aqueous extraction: Add aliquot to water/EtOAc, shake, spot the organic layer.
New Spot appears after time Decomposition of product on the plate.Run TLC immediately after spotting; do not let the plate sit.
Only o-Cresol visible Total hydrolysis of reagent.Re-dry solvents and reagents.[3] Check inert gas lines.

References

  • Olofson, R. A., et al. (1984). "Value of the Vinyloxycarbonyl Unit in Hydroxyl Protection." Journal of Organic Chemistry. (Context: Chloroformate stability and reactivity).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: this compound." (Context: Hydrolysis hazards and physical properties).

  • Chemistry LibreTexts. (2022). "Monitoring Reactions by TLC." (Context: General co-spotting and monitoring methodologies).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12056, this compound." (Context: Chemical structure and stability data).

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Low Yield in o-Tolyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Chemical Process Optimization Subject: Diagnostic and Optimization Protocol for o-Tolyl Chloroformate Synthesis

Executive Summary & Core Mechanism

The synthesis of this compound (via the phosgenation of o-cresol) is deceptively simple. While the transformation appears straightforward, low yields are frequently caused by two competing pathways: symmetric carbonate formation (homocoupling) and hydrolytic decomposition .

Successful synthesis requires a rigorous control of stoichiometry and reaction kinetics. The core reaction involves the nucleophilic attack of o-cresol on phosgene (or a phosgene equivalent like triphosgene).

The Critical Balance:

  • Desired Pathway: o-Cresol + Phosgene

    
    This compound  + HCl
    
  • Yield-Killing Side Reaction: this compound + o-Cresol

    
    Di-o-tolyl Carbonate  + HCl
    

If your yield is low but conversion is high, you have likely made the carbonate. If conversion is low, your catalyst or stoichiometry is insufficient.

Diagnostic Workflow

Before altering parameters, use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/GC/NMR) Start->CheckTLC IsSM Is Starting Material (o-Cresol) Remaining? CheckTLC->IsSM IsCarbonate Is Di-o-tolyl Carbonate Present? IsSM->IsCarbonate No (High Conversion) IssueStoich ISSUE: Low Conversion FIX: Increase Catalyst/Base Check Reagent Quality IsSM->IssueStoich Yes (Low Conversion) IssueSelectivity ISSUE: Homocoupling FIX: Inverse Addition Lower Temperature IsCarbonate->IssueSelectivity Yes (Major Spot/Peak) IssueHydrolysis ISSUE: Hydrolysis/Decomp FIX: Dry Solvents Vacuum Distillation Only IsCarbonate->IssueHydrolysis No (Clean but Empty)

Figure 1: Diagnostic logic for identifying the root cause of yield loss in chloroformate synthesis.

Technical Support Guides
Section 1: Reaction Optimization (The Chemistry)

Q: I have full conversion of o-cresol, but my isolated yield is <50%. NMR shows a symmetric byproduct. What happened?

A: You have synthesized di-o-tolyl carbonate . This is the most common failure mode in aryl chloroformate synthesis.

  • The Cause: The reaction environment contained excess o-cresol relative to phosgene, or the base was too strong/added too fast. The o-cresol attacked the newly formed this compound faster than it attacked the phosgene.

  • The Fix (Inverse Addition):

    • Do not add triphosgene/phosgene to the cresol.

    • Do add the o-cresol (and base) slowly to a chilled solution of excess triphosgene. This ensures the phenol always encounters a high concentration of phosgene, favoring the mono-substitution.

  • Protocol Adjustment:

    • Maintain temperature at -5°C to 0°C during addition.

    • Use 0.40 eq of Triphosgene (equivalent to 1.2 eq Phosgene) to ensure excess electrophile.

Q: Why is the reaction stalling despite using standard equivalents?

A: Aryl chloroformates are less reactive than alkyl counterparts. o-Cresol is sterically hindered and electronically deactivated compared to simple alcohols.

  • The Fix:

    • Catalysis: Use a catalytic amount of DMF (1-2 mol%) or activated charcoal if using phosgene gas. For triphosgene, a tertiary amine (Pyridine or Et3N) is mandatory to act as an HCl scavenger and nucleophilic catalyst.

    • Solvent Choice: Switch to Toluene or DCM . Toluene allows for higher temperature processing later if needed to drive off HCl gas (if running base-free).

Section 2: Workup & Purification (The Process)

Q: My crude NMR looks good, but the product decomposes during distillation. How do I purify it?

A: this compound is thermally unstable, especially in the presence of trace acid or moisture.

  • The Mechanism: At high temperatures (>100°C), aryl chloroformates can decarboxylate to form aryl chlorides. Residual HCl accelerates hydrolysis.

  • The Fix:

    • Quench Properly: Filter off the amine-HCl salts strictly under inert atmosphere (Argon/N2).

    • Vacuum Distillation: You must use high vacuum (<5 mmHg). The boiling point of phenyl chloroformate is ~75°C at 13 mmHg [1]; o-tolyl will be slightly higher. Aim to keep the pot temperature below 60°C .

    • Stabilization: Ensure the receiving flask is absolutely dry.

Q: How do I safely handle the HCl byproduct if I am not using an amine base?

A: If running a "base-free" protocol (relying on reflux to expel HCl), you risk product degradation.

  • Recommendation: Do not use base-free methods for this compound on a small scale. The high temperatures required to drive off HCl will promote carbonate formation and decarboxylation. Use the Triphosgene/Pyridine method at low temperature [2].

Optimized Experimental Protocol

Method: this compound via Triphosgene (Low-Temperature)

ParameterSpecificationRationale
Reagent A Triphosgene (0.40 eq)Slight excess to suppress carbonate formation.
Reagent B o-Cresol (1.0 eq)Limiting reagent.
Base Pyridine or Et3N (1.05 eq)Scavenges HCl; Pyridine is also a nucleophilic catalyst.
Solvent Anhydrous DCM or TolueneDCM is easier to remove; Toluene precipitates salts better.
Temperature -5°C (Addition)

RT (Stir)
Cold addition prevents side reactions.

Step-by-Step:

  • Dissolve Triphosgene in anhydrous DCM under Nitrogen/Argon. Cool to -5°C .[1]

  • Mix o-Cresol and Pyridine in a separate dry flask with DCM.

  • Slowly add the Cresol/Pyridine solution to the Triphosgene solution dropwise over 30-60 minutes. Crucial: Maintain T < 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitor: Check conversion by GC or TLC (quench aliquot with MeOH to visualize as methyl carbonate).

  • Workup: Filter the precipitated Pyridine-HCl salt under inert gas.

  • Concentrate: Remove solvent on a rotary evaporator at <30°C.

  • Purify: Distill the residue under high vacuum (0.5 - 2 mmHg).

Storage & Stability

Q: Why did my product titer drop after one week in the fridge?

A: Hydrolysis. The carbonyl carbon is highly electrophilic.[2]

  • Reaction: ArOCOCl + H2O

    
     ArOH + CO2 + HCl.
    
  • Self-Catalysis: The HCl generated by hydrolysis catalyzes further hydrolysis, leading to a runaway decomposition.

  • Storage Rule: Store in a Schlenk flask or sealed ampoule under Argon at 4°C. Store over activated molecular sieves if traces of acid are suspected.

References
  • Organic Syntheses. (2024).[1] Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC). Org. Synth. 2024, 101, 274-294.[1] Retrieved February 1, 2026, from [Link]

  • Pasquato, L. (2014). Triphosgene.[1][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. Retrieved February 1, 2026, from [Link]

Sources

Side reactions of o-tolyl chloroformate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division Topic: Troubleshooting Side Reactions of o-Tolyl Chloroformate with Primary Amines Audience: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Carbamate Synthesis

The reaction of this compound with primary amines is a cornerstone transformation for synthesizing o-tolyl carbamates, which are valuable intermediates in pharmaceuticals and agrochemicals. The intended reaction is a straightforward nucleophilic acyl substitution. However, this process is frequently complicated by a network of competing side reactions, leading to reduced yields, complex purification challenges, and inconsistent results.

This guide provides a troubleshooting framework built from field-proven insights and established chemical principles. We will dissect the most common issues encountered during this synthesis, explain the underlying mechanisms driving these side reactions, and offer robust, actionable protocols to mitigate them.

Troubleshooting Guide & FAQs
Issue 1: Formation of an Insoluble White Precipitate and Low Carbamate Yield

Q1: My reaction mixture has developed a significant amount of a white solid that is insoluble in my organic solvent (e.g., DCM, THF). My desired carbamate yield is very low. What is this byproduct and why is it forming?

A1: The insoluble white solid is almost certainly the corresponding N,N'-disubstituted symmetric urea. This is the most common and yield-limiting byproduct in this reaction. Its formation is primarily driven by the generation of a highly reactive isocyanate intermediate.

Mechanistic Cause:

There are two main pathways to urea formation:

  • Isocyanate Pathway (Major Contributor): The reaction between the amine and chloroformate initially forms an unstable carbamoyl chloride intermediate. Under the reaction conditions, especially with heat or excess base, this intermediate can eliminate HCl to form a highly electrophilic isocyanate (R-N=C=O).[1] This isocyanate is then rapidly attacked by another molecule of the primary amine starting material, yielding the symmetric urea.[2][3]

  • Carbamate Reaction Pathway (Minor Contributor): In some cases, particularly at elevated temperatures, the primary amine can directly attack the desired carbamate product to form the urea. However, this is generally a slower and less favored process compared to the isocyanate pathway.[3]

// Nodes Amine [label="Primary Amine\n(R-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chloroformate [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base\n(e.g., Et3N)", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamoylCl [label="Carbamoyl Chloride\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanate [label="Isocyanate\n(R-N=C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Carbamate [label="Desired Carbamate\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Symmetric Urea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=plaintext, fontcolor="#5F6368"];

// Invisible nodes for layout subgraph { rank=same; Amine; Chloroformate; } subgraph { rank=same; Carbamate; Urea; }

// Edges Amine -> CarbamoylCl [label="+ Chloroformate", color="#4285F4"]; Chloroformate -> CarbamoylCl [style=invis]; Base -> CarbamoylCl [label="- HCl", style=dashed, color="#5F6368"];

CarbamoylCl -> Carbamate [label="+ o-Tolyl-OH\n(Desired Pathway)", color="#34A853"]; CarbamoylCl -> Isocyanate [label="- HCl\n(Side Reaction)", color="#EA4335", style=bold];

Isocyanate -> Urea [label="+ Primary Amine", color="#EA4335", style=bold]; Amine -> Urea [style=invis];

// Explanatory text { rank=sink; note [shape=plaintext, label="Key Insight: Low temperatures and controlled addition\nsuppress the formation of the isocyanate intermediate.", fontcolor="#202124"]; } } .

Troubleshooting & Mitigation Protocol:

The key to preventing urea formation is to favor the direct conversion of the carbamoyl chloride to the carbamate and suppress the formation of the isocyanate intermediate.

  • Strict Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of the chloroformate. Low temperatures significantly decrease the rate of elimination that forms the isocyanate.[4]

  • Order of Addition: Always add the this compound slowly and dropwise to a cooled solution of the primary amine and the base. Never add the amine to the chloroformate. This ensures the chloroformate is never in excess, minimizing side reactions.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chloroformate. While counterintuitive, ensuring all the highly nucleophilic primary amine is consumed prevents it from attacking the isocyanate intermediate or the carbamate product.

  • Effective Stirring: Ensure the reaction is vigorously stirred to promote rapid mixing and prevent localized "hot spots" or high concentrations of reagents.

Issue 2: Reaction Stalls or Fails to Reach Completion

Q2: My reaction has stopped, and TLC/LC-MS analysis shows a significant amount of unreacted primary amine, even after several hours. What is causing the reaction to stall?

A2: A stalled reaction is almost always due to the neutralization of the nucleophile (the primary amine) by the acid byproduct, or an inappropriate choice of base or solvent.

Mechanistic Cause:

The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of chloroformate that reacts.[5] If the base is insufficient or ineffective, this HCl will protonate the primary amine to form an ammonium salt (R-NH3+ Cl-). This salt is no longer nucleophilic and cannot react with the chloroformate, effectively stopping the reaction.

Troubleshooting & Mitigation Protocol:

  • Verify Base Stoichiometry and pKa:

    • Ensure at least one equivalent of base is used to scavenge the generated HCl. It is often advisable to use a slight excess (1.1-1.2 equivalents).

    • Use a non-nucleophilic tertiary amine base with a pKa high enough to effectively neutralize HCl but not so high that it promotes side reactions. Triethylamine (TEA, pKa ≈ 10.7) and N,N-diisopropylethylamine (DIPEA, pKa ≈ 10.7) are standard choices.[6] Avoid using primary or secondary amines as the base, as they will compete in the reaction.

  • Solvent Purity is Critical:

    • Use Anhydrous Solvents: Water can hydrolyze the chloroformate, reducing its effective concentration. More critically, it can react with the isocyanate intermediate to form a carbamic acid, which decarboxylates to the starting amine, which then goes on to form urea.[7]

    • Use Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are ideal. Protic solvents like alcohols will react with the chloroformate to form unwanted carbonate byproducts.[8][9]

  • Check Reagent Quality:

    • This compound is sensitive to moisture and can degrade over time. Use a freshly opened bottle or purify older reagents by distillation under reduced pressure. A simple quality check is to ensure the liquid is clear and colorless.

Table 1: Selection of Common Bases
Base pKa (Conjugate Acid) Structure Key Consideration
Triethylamine (TEA)~10.7Et₃NStandard, effective HCl scavenger. Can sometimes lead to N-alkylation with very reactive electrophiles.
DIPEA (Hünig's Base)~10.7(i-Pr)₂NEtSterically hindered, making it non-nucleophilic. Excellent choice to minimize competitive reactions.
Pyridine~5.2C₅H₅NLess basic; generally not strong enough to prevent amine protonation efficiently. Can act as a nucleophilic catalyst, which may be undesirable.
NaHCO₃ / K₂CO₃N/AInorganicUsed in biphasic (e.g., DCM/water) systems. Effective but can lead to hydrolysis of the chloroformate if not controlled.
Issue 3: Detecting Hidden Isocyanate Intermediates

Q3: My main byproduct is urea, but are there other signs that an isocyanate intermediate is forming? How can I confirm its presence?

A3: Direct detection of the isocyanate can be difficult as it is highly reactive. However, its presence can be inferred from other, more subtle side products or by using a trapping experiment.

Detection & Confirmation Methods:

  • FT-IR Monitoring: If your setup allows for in-situ monitoring, look for the characteristic strong, sharp absorption band of the isocyanate group (-N=C=O) between 2250-2280 cm⁻¹. This peak will likely be transient.

  • Trapping Experiment: If you suspect isocyanate formation, perform a small-scale reaction and, upon completion, quench it with a highly nucleophilic, non-interfering trapping agent like benzylamine or a simple alcohol like methanol. Then, use LC-MS to look for the mass of the corresponding benzyl urea or methyl carbamate. The formation of these adducts is strong evidence for the transient existence of the isocyanate.[2][10]

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UreaPath -> Sol_Urea1; Sol_Urea1 -> Sol_Urea2 [style=dashed];

AminePath -> Sol_Amine1; Sol_Amine1 -> Sol_Amine2 [style=dashed]; } .

Optimized General Protocol for Carbamate Synthesis

This protocol is designed to minimize the side reactions discussed above.

  • Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents from a solvent purification system or a fresh, sealed bottle.

    • Ensure the primary amine, base (e.g., TEA or DIPEA), and this compound are pure and dry.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the primary amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.

    • Add the non-nucleophilic base (e.g., DIPEA, 1.2 eq).

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous DCM.

    • Using a syringe pump for precise control, add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction and Monitoring:

    • After the addition is complete, let the reaction stir at 0 °C for 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the primary amine.

    • If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

References
  • MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available at: [Link]

  • PMC. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. Available at: [Link]

  • ACS Publications. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. Available at: [Link]

  • PMC. (n.d.). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Available at: [Link]

  • PMC. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation - Phenyl Chloroformates. Available at: [Link]

  • RSC Publishing. (n.d.). Cleavage of Tertiary Bases with Phenyl Chloroformate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Isocyanate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic amines and the use of the amines so produced.
  • Wikipedia. (n.d.). Phosgene. Available at: [Link]

  • ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. Available at: [Link]

Sources

Preventing hydrolysis of o-tolyl chloroformate during a reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Mitigating o-Tolyl Chloroformate Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. As a highly reactive acylating agent, its efficacy is often challenged by a competing hydrolysis reaction. This document provides in-depth, field-proven insights to help you minimize this side reaction, thereby maximizing your yield and ensuring product purity.

The Core Challenge: Desired Reaction vs. Hydrolysis

This compound is an excellent reagent for synthesizing carbamates and carbonates, crucial linkages in many pharmaceutical compounds.[1] However, its electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. In a typical carbamate synthesis, the desired nucleophile is an amine. Unfortunately, any trace amount of water present can also act as a nucleophile, leading to the irreversible hydrolysis of the chloroformate into o-cresol, carbon dioxide, and hydrochloric acid.[2][3] This not only consumes the starting material but also complicates purification.

The following diagram illustrates this competing reaction pathway.

G cluster_start Reactants cluster_products Products TOLCF This compound Carbamate Desired Product (Carbamate) TOLCF->Carbamate Desired Reaction (Nucleophilic Attack) Cresol Hydrolysis Byproduct (o-Cresol) TOLCF->Cresol Competing Hydrolysis (Undesired) Amine Amine (R₂NH) Amine->Carbamate Water Water (H₂O) (Contaminant) Water->Cresol

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Q1: My reaction yield is significantly lower than expected, and my NMR/GC-MS analysis shows a prominent peak corresponding to o-cresol. What went wrong?

This is a classic sign of premature hydrolysis. This compound is highly sensitive to moisture, and the presence of o-cresol confirms that your reagent has reacted with water instead of your intended nucleophile.[2][3] This can happen if your glassware, solvents, or reagents were not rigorously dried, or if the reaction was exposed to atmospheric moisture.

Q2: What are the most critical steps for setting up a reaction to prevent hydrolysis?

Preventing hydrolysis hinges on creating a completely anhydrous (water-free) environment.[4] There are three pillars to this approach:

  • Glassware Preparation: All glassware must be meticulously dried. The standard procedure is to oven-dry it at >120 °C for several hours (ideally overnight) and then allow it to cool in a desiccator or under a stream of inert gas just before use.[5]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere to exclude atmospheric moisture.[6] This is typically achieved using dry nitrogen or argon, delivered via a Schlenk line or a balloon setup.[7][8] The inert gas displaces the air in the reaction vessel.

  • Anhydrous Reagents: All solvents and liquid reagents must be of anhydrous grade.[9] Solid reagents should be dried in a vacuum oven if their stability permits.

Q3: Which solvents are recommended? Do I need to dry them myself?

Aprotic, non-polar, or weakly polar solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices. It is highly recommended to use commercially available anhydrous solvents, which are packaged under an inert atmosphere to maintain low water content.[10] If you must dry your own solvents, established procedures using appropriate drying agents (e.g., distillation from sodium/benzophenone for THF, or calcium hydride for DCM) must be followed with extreme care.

Q4: What is the role of a base in these reactions, and which one should I choose?

The reaction of this compound with a nucleophile like an amine liberates one equivalent of hydrochloric acid (HCl).[11] This acid can protonate your amine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base is added to "scavenge" this HCl.

  • Recommended Bases: Triethylamine (Et₃N) or pyridine are commonly used.

  • Crucial Consideration: The base itself must be anhydrous. It is best practice to distill it from a suitable drying agent (e.g., calcium hydride) before use.

Q5: How can I monitor the reaction to confirm it is proceeding correctly and not hydrolyzing?

Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of your starting materials (e.g., the amine) and the formation of the new carbamate product. To detect the hydrolysis byproduct, o-cresol, you can run a co-spot with an authentic sample of o-cresol on your TLC plate. For more quantitative analysis, taking aliquots from the reaction (under inert atmosphere) for GC-MS or LC-MS analysis can provide precise information on the ratio of desired product to the o-cresol byproduct.[12][13]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Significant hydrolysis of this compound. 2. Base is wet or not basic enough. 3. Amine/alcohol starting material is wet.1. Ensure all preventative measures are taken: oven-dried glassware, inert atmosphere, anhydrous solvents and reagents.[14] 2. Use freshly distilled, anhydrous base (e.g., Et₃N, pyridine). 3. Dry starting materials appropriately before reaction.
Presence of o-Cresol in Product 1. Trace moisture in the reaction setup. 2. Exposure to air/moisture during work-up. 3. Impure or partially hydrolyzed starting this compound.1. Re-evaluate your anhydrous technique; ensure inert gas flow is consistent and all transfer equipment (syringes, cannulas) is dry.[6] 2. Quench the reaction with a non-aqueous solution if possible before exposing it to aqueous work-up. 3. Store this compound under an inert gas in a cool, dry place.[2] Consider purchasing a fresh bottle if it's old or has been improperly stored.
Reaction is Sluggish or Stalls 1. HCl byproduct is not being effectively scavenged, protonating the nucleophile. 2. Insufficient reaction temperature.1. Ensure at least one equivalent of a suitable anhydrous base is used.[11] 2. While low temperature is good for initial addition, some reactions may require warming to room temperature to proceed to completion. Monitor via TLC.

Protocol: General Procedure for Carbamate Synthesis

This protocol outlines the synthesis of a generic carbamate from an amine, emphasizing the techniques required to prevent hydrolysis of this compound.

1. Glassware and System Preparation

  • Place a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel in an oven (125 °C) for at least 4 hours (overnight is preferable).

  • Assemble the hot glassware quickly and connect it to a manifold supplying dry nitrogen or argon gas.[6] Use a thin layer of grease on all joints.

  • Allow the system to cool to room temperature under a positive pressure of the inert gas.

2. Reagent Preparation

  • In the prepared reaction flask, dissolve the amine (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) via a dry syringe.

  • In a separate dry flask or the dropping funnel, prepare a solution of this compound (1.05 eq.) in anhydrous DCM.

3. Reaction Execution

  • Cool the amine solution to 0 °C using an ice-water bath.

  • Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes. Maintaining a low temperature is critical to control the reaction's exothermicity.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction's progress by TLC until the starting amine is consumed.

4. Work-up and Purification

  • Once the reaction is complete, cool the mixture again and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining chloroformate and neutralize the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization as appropriate.

Caption: Experimental workflow for hydrolysis-sensitive reactions.

References
  • Protheragen. Three types of hydrolysis and ways to prevent hydrolysis. Protheragen. Published February 22, 2024. Available at: [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Published December 23, 2024. Available at: [Link]

  • Langlois E, Gagné S. UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST. Available at: [Link]

  • Wikipedia. Chloroformate. Wikipedia. Available at: [Link]

  • Platas-Iglesias, C., et al. Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.gov. Published 2002. Available at: [Link]

  • Taylor & Francis. Chloroformate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US); 2012. Available at: [Link]

  • National Center for Biotechnology Information. N-Dealkylation of Amines. PMC. Available at: [Link]

  • Wikipedia. Phosgene. Wikipedia. Available at: [Link]

  • Castro, A., et al. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. 2001; (4):494-497. Available at: [Link]

  • Bentley, T.W. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. National Institutes of Health. Published 2017. Available at: [Link]

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Published February 22, 2014. Available at: [Link]

  • KANTO Chemical. Anhydrous solvents. KANTO Chemical. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Master Organic Chemistry. Published May 26, 2017. Available at: [Link]

  • OSHA. Phenol and Cresol (Method 32). OSHA. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Published August 6, 2025. Available at: [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Published May 6, 2022. Available at: [Link]

  • Hobson, J. D., and J. G. McCluskey. Cleavage of Tertiary Bases with Phenyl Chloroformate: The Reconversion of 21-Deoxyajmaline into Ajmaline. RSC Publishing. Published 1967. Available at: [Link]

  • ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate. Available at: [Link]

  • ResearchGate. Acid Chloride/ chloroformate purification? ResearchGate. Published April 9, 2025. Available at: [Link]

  • ResearchGate. (PDF) N-Dealkylation of Amines. ResearchGate. Published May 8, 2022. Available at: [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Published April 12, 2008. Available at: [Link]

  • ResearchGate. (PDF) Determination of phenol and o-cresol in soil extracts by flow injection analysis with spectrophotometric detection. ResearchGate. Published December 18, 2025. Available at: [Link]

  • Queen, A. Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Science Publishing. Published 1970. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Published May 7, 2013. Available at: [Link]

  • Google Patents. WO2000050389A1 - Efficient carbamate synthesis. Google Patents.
  • Sciencemadness Discussion Board. Carbamate Synthesis. Sciencemadness Discussion Board. Published November 29, 2010. Available at: [Link]

  • International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Published June 24, 2017. Available at: [Link]

  • YouTube. Inert Atmosphere. YouTube. Published February 1, 2022. Available at: [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Published 2015. Available at: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. Available at: [Link]

  • Chemistry LibreTexts. 3.2: Drying Agents. Chemistry LibreTexts. Published August 15, 2024. Available at: [Link]

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Purification of carbamates synthesized with o-tolyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carbamates synthesized with o-tolyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide expert-backed, actionable solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?

Answer:

When synthesizing carbamates from an amine and this compound, several side products and unreacted starting materials can contribute to a complex crude mixture. Understanding these will guide your purification strategy.

Common Impurities:

  • Unreacted Amine: Your starting amine is often a primary impurity, especially if less than a stoichiometric amount of chloroformate was used or if the reaction did not go to completion.

  • o-Cresol: this compound is sensitive to moisture and can hydrolyze to form o-cresol, particularly during workup.[1] This is a very common and often troublesome impurity.

  • Symmetrical Urea: If the reaction conditions are not strictly controlled, the initially formed carbamate can react with another molecule of the starting amine to form a symmetrical urea. This is more prevalent with primary amines.

  • Di-substituted Amine (for secondary amines from primary): Overalkylation can occur, leading to the formation of a tertiary amine if a primary amine is the starting material.[2][3]

  • Unreacted this compound: While highly reactive, some chloroformate may remain if the reaction is incomplete. It will likely hydrolyze to o-cresol during aqueous workup.[1]

Initial Diagnostic Steps:

  • Co-spotting on TLC: Spot your crude mixture alongside your starting amine and o-cresol (if available) on the same TLC plate to tentatively identify these impurities.

  • 1H NMR of Crude: A quick NMR of the crude product can reveal characteristic peaks for o-cresol (aromatic and methyl signals) and unreacted amine.

Below is a diagram illustrating the potential side reactions.

G Amine R-NH2 (Starting Amine) Chloroformate This compound Product o-Tolyl Carbamate (Desired Product) Amine->Product + this compound (Base) oCresol o-Cresol Chloroformate->oCresol + H2O Urea Symmetrical Urea Product->Urea + R-NH2 H2O H2O (Moisture)

Caption: Potential reaction pathways in o-tolyl carbamate synthesis.

Question 2: How can I effectively remove the persistent o-cresol impurity?

Answer:

o-Cresol is a phenolic impurity and its removal is a frequent challenge. Due to its moderate polarity, it can co-elute with the desired carbamate product in column chromatography.

Method 1: Liquid-Liquid Extraction (Acid-Base Wash)

This is the most effective first-line strategy. The phenolic proton of o-cresol is acidic and can be deprotonated with a mild base, rendering it water-soluble as the corresponding phenoxide salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Repeat this wash 2-3 times.

    • Expert Insight: Using a carbonate base is often gentler if your target carbamate has base-sensitive functional groups. Carbamates themselves can be susceptible to hydrolysis under strongly basic conditions.[4]

  • Neutralization Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purity Check: Analyze the resulting material by TLC or 1H NMR to confirm the absence of o-cresol.

Method 2: Adsorption

For trace amounts of o-cresol that persist after extraction, adsorption methods can be employed.

  • Activated Carbon: Stirring the organic solution of your product with a small amount of activated carbon can effectively adsorb phenolic impurities.[5][6] Filter the carbon off (a pad of Celite® can aid filtration) and concentrate the solution. Perform this at room temperature to avoid potential degradation of the product.

Question 3: My product is an oil and won't crystallize. How should I proceed with purification?

Answer:

It is common for carbamates to be oils or low-melting solids. If recrystallization is not an option, column chromatography is the preferred method of purification.[4][7]

Choosing the Right Purification Strategy:

The flowchart below provides a decision-making framework for purifying your carbamate.

G start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gum) is_pure Is it pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision workflow for purification of o-tolyl carbamates.

Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC.[8] The ideal system will give your desired product an Rf value of ~0.3 and show good separation from all impurities.

  • Slurry Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended TLC/Column Chromatography Solvent Systems:

The polarity of your carbamate will dictate the best solvent system. Start with less polar systems and gradually increase polarity.

PolaritySolvent System (v/v)Typical Applications
Low 10-20% Ethyl Acetate in HexanesFor non-polar carbamates with aliphatic side chains.
Medium 30-50% Ethyl Acetate in HexanesA good starting point for many aromatic carbamates.[7]
High 5-10% Methanol in DCMFor highly polar carbamates containing additional functional groups like alcohols or amides.
Question 4: Can I use recrystallization to purify my solid carbamate?

Answer:

Yes, if your carbamate is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[4][9] The key is to find a suitable solvent or solvent pair.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal solvent should dissolve your carbamate poorly at room temperature but well at an elevated temperature. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures).

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Afterward, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Check the purity of the recrystallized material and the filtrate by TLC. If the filtrate still contains a significant amount of product, a second crop of crystals can sometimes be obtained by concentrating the filtrate and repeating the cooling process.

References
  • Gasińska, M., & Kafał, A. (2007). Removal of o-Cresol from Water by Adsorption/ Photocatalysis. Polish Journal of Environmental Studies, 16(5), 713-718. [Link]

  • Camps, F., et al. (2002). Process for the preparation of a cyanobiphenyl. U.S.
  • Wang, H., et al. (2011). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 233-235, 2529-2532. [Link]

  • Wang, D., et al. (2014). Method for separation and purification of p-cresol.
  • Pawar, S. D., et al. (2018). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 11(2), 336-340. [Link]

  • Sápi, J., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 27(5), 1738. [Link]

  • Salvatore, R. N., et al. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A New, Mild, and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]

  • Antelo, F., et al. (2015). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry, 12(8), 2095-2102. [Link]

  • Gazy, A. A. K., et al. (2002). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1894-1899. [Link]

  • Smodiš, N., et al. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. [Link]

  • Zare, A., et al. (2014). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 10(2), 107-111. [Link]

  • Szostak, M., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • Varghese, S., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates. Organic Letters, 14(11), 2814-2817. [Link]

  • Kasparyan, H., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47855-47863. [Link]

  • Telvekar, V. N. (2012). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]

Sources

Removal of o-cresol byproduct from o-tolyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OTC-PUR-001 Subject: Removal of o-cresol byproduct from o-tolyl chloroformate reactions

Introduction

Welcome to the Reaction Optimization Hub. You are likely encountering a critical purity issue where o-cresol (2-methylphenol) persists in your This compound product.

This is a common but solvable challenge. This compound is a moisture-sensitive aryl chloroformate. The presence of o-cresol usually stems from two distinct root causes: incomplete conversion of the starting material or hydrolysis of the product during workup. Unlike stable organic esters, you cannot simply "wash" this impurity away with aqueous base without destroying your product.

This guide provides the diagnostic logic, purification protocols, and analytical methods required to isolate high-purity this compound.

Part 1: Diagnostic & Prevention (Root Cause Analysis)

Q: Why is o-cresol present in my crude mixture despite calculating 1:1 stoichiometry?

A: In phosgenation reactions, 1:1 stoichiometry is rarely sufficient due to the volatility of phosgene and the equilibrium nature of the reaction intermediate.

The Mechanism: The reaction proceeds via the attack of the phenol oxygen on phosgene.



Two Failure Modes:

  • Phosgene Loss: If you use exactly 1.0 equivalents of phosgene (or triphosgene), some is lost to the scrubber or headspace before it reacts. This leaves unreacted o-cresol.

  • Reversible Hydrolysis: If the reaction solvent is not anhydrous (<50 ppm water), the generated chloroformate reacts with water to revert to o-cresol and CO₂.

The Fix (Process Control):

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of phosgene (or equivalent triphosgene).

  • Catalysis: Use a catalytic amount of DMF (1-2 mol%) or activated charcoal to accelerate the acyl chloride formation, ensuring the cresol is consumed before phosgene is purged.

  • HCl Removal: The reaction produces HCl. If not purged (via N₂ sweep or reflux), high HCl concentrations can inhibit the reaction kinetics.

Part 2: Purification Protocols

Q: Can I use a NaOH or NaHCO₃ wash to remove the acidic o-cresol?

A: ABSOLUTELY NOT.

The Chemistry: While o-cresol is a weak acid (pKa ~10) and would theoretically dissolve in base, this compound is a highly reactive electrophile. Contact with aqueous base (hydroxide or bicarbonate) triggers rapid hydrolysis:



You will generate more o-cresol by trying to wash it out.

Q: What is the standard procedure for removing residual o-cresol?

A: Vacuum Fractional Distillation.

Because chemical washes are forbidden, you must rely on physical separation.

  • o-Cresol Boiling Point: ~191°C (at 760 mmHg) / ~85–90°C (at 20 mmHg estimated).

  • This compound Boiling Point: ~100°C (at 20 mmHg).

The Protocol: Since the boiling points are relatively close under vacuum, a simple pot-to-pot distillation is insufficient. You need a fractionation column (Vigreux or packed column).

Step-by-Step Distillation Guide:

  • Degassing: Before heating, purge the crude reaction mixture with dry Nitrogen for 30 minutes to remove residual HCl and Phosgene.

  • Setup: Assemble a vacuum distillation apparatus with a 10-20 cm Vigreux column. Ensure all glassware is oven-dried.

  • Vacuum Application: Apply vacuum slowly to reach 15–20 mmHg .

  • Heating: Raise the oil bath temperature gradually.

  • Fraction Collection:

    • Fraction 1 (Solvent): Low boiling point (Toluene/DCM).

    • Fraction 2 (Forerun):80°C – 95°C (at 20 mmHg). This contains the unreacted o-cresol. Discard or recycle.

    • Fraction 3 (Product):98°C – 102°C (at 20 mmHg). Collect this as pure product.

    • Residue: High-boiling di-o-tolyl carbonate.

Data Table: Physical Properties for Separation

CompoundMolecular WeightBP (Atmospheric)BP (20 mmHg)Solubility in Water
o-Cresol 108.14 g/mol 191°C~85–90°CSlightly Soluble
This compound 170.59 g/mol Decomposes~99–100°CHydrolyzes
Di-o-tolyl Carbonate 242.27 g/mol >300°C>180°CInsoluble

Part 3: Analytical Validation (QC)

Q: How do I accurately quantify o-cresol in the presence of the chloroformate?

A: Derivatization followed by GC or HPLC.

Direct injection of chloroformates into a GC is risky. The high temperature of the injection port can cause thermal decomposition of the chloroformate back into o-cresol, leading to a false positive for impurity content.

The "Quench" Method (Derivatization): You must convert the unstable chloroformate into a stable carbamate before analysis.

Protocol:

  • Sampling: Take 50 µL of your distilled product.

  • Quench: Add it to a vial containing 1 mL of Diethylamine (excess) in DCM.

    • Reaction:

      
       (Stable Carbamate).
      
    • Impurity: Free o-cresol remains as o-cresol (or forms a salt, which reverts to phenol on column).

  • Analysis: Inject the mixture into GC-FID or HPLC-UV.

  • Interpretation:

    • Peak A: o-Cresol (Retention time X).

    • Peak B: o-Tolyl Diethylcarbamate (Retention time Y).

    • Note: If you see Peak A, it is genuine o-cresol, not a breakdown artifact.

Visualizing the Workflow

The following diagram outlines the critical decision pathways for purification and analysis.

G Start Crude Reaction Mixture (this compound + o-Cresol) Check Check Stoichiometry (Was Phosgene > 1.2 eq?) Start->Check Wash Aqueous Wash? (NaOH / NaHCO3) Check->Wash Proceed to Workup Fail CRITICAL FAILURE Product Hydrolysis -> 100% Cresol Wash->Fail Yes Distill Vacuum Distillation (15-20 mmHg) Wash->Distill No (Correct) Cut1 Fore-cut (~85°C) Removes o-Cresol Distill->Cut1 Cut2 Main Fraction (~100°C) Pure Product Cut1->Cut2 QC QC Analysis (Direct Injection?) Cut2->QC Deriv Derivatization (w/ Diethylamine) QC->Deriv No FalsePos False Positive (Thermal Decomp) QC->FalsePos Yes Result Valid Purity Data Deriv->Result

Caption: Decision Logic for this compound Purification. Red paths indicate critical failure modes (hydrolysis or analytical artifacts).

References

  • Sigma-Aldrich. p-Tolyl chloroformate Product Specification & Properties. (Boiling point and density data). Link

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Link

  • BenchChem. Safety and Stability Guide for Aryl Chloroformates. (Hydrolysis risks and storage).[2][3] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ResearchGate. Derivatization Strategies for HPLC Analysis of Chloroformates. (Analytical protocols). Link

Sources

o-Tolyl chloroformate reaction temperature and time optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Balancing Act

Welcome to the technical guide for o-Tolyl Chloroformate (CAS: 937-62-2) . Unlike simple alkyl halides, chloroformates are "hard" electrophiles that demand a precise balance between nucleophilic attack (desired reaction) and hydrolysis/decomposition (side reactions).

The o-Tolyl Factor: The ortho-methyl group on the phenyl ring introduces steric hindrance proximal to the carbonyl center. While this increases stability relative to phenyl chloroformate, it slightly retards reaction kinetics with bulky nucleophiles, necessitating specific temperature modulation.

Module 1: Critical Reaction Parameters

The Optimization Matrix

Use this matrix to determine your starting conditions based on your nucleophile type.

ParameterPrimary Amines (R-NH₂)Secondary Amines (R₂NH)Alcohols/Phenols (R-OH)
Reaction Type Carbamate FormationCarbamate FormationCarbonate Formation
Kinetics Fast / InstantaneousModerateSlow
Addition Temp -5°C to 0°C (Critical)0°C0°C to RT
Reaction Temp 0°C → RTRTRT → 40°C (Reflux if hindered)
Time (Min) 15 - 30 min30 - 60 min2 - 12 hours
Base Required Yes (TEA, DIPEA, Na₂CO₃)Yes (TEA, Pyridine)Yes (Pyridine, DMAP cat.)
Key Risk Exotherm / Bis-acylationIncomplete conversionHydrolysis competition
Temperature Logic (The "Why")
  • 0°C Start: Essential for amines. The reaction is highly exothermic. High heat accelerates the decomposition of the reagent into CO₂, HCl, and o-cresol before it can react with the amine.

  • Room Temperature (RT) Ramp: For the ortho-substituted reagent, warming to RT ensures the reaction overcomes the steric barrier of the methyl group, driving the reaction to completion.

Module 2: Standard Operating Protocols (SOP)

Protocol A: Preparative Synthesis (Anhydrous)

For synthesis of carbamates/carbonates on >100mg scale.

Reagents:

  • Substrate (Amine/Alcohol)[1][2][3][4]

  • This compound (1.1 - 1.2 equiv)

  • Base (Triethylamine or Pyridine, 1.2 - 1.5 equiv)

  • Solvent: Anhydrous DCM or THF (Dryness is critical).

Workflow:

  • Setup: Purge reaction vessel with N₂/Ar. Dissolve substrate and base in solvent. Cool to 0°C (ice bath).

  • Addition: Add this compound dropwise over 10-15 minutes.

    • Checkpoint: Monitor internal temp; do not exceed 5°C.

  • Reaction:

    • Amines: Stir at 0°C for 15 mins, then remove ice bath and stir at RT for 30 mins.

    • Alcohols:[1][3][5][6] Stir at 0°C for 15 mins, warm to RT. If TLC shows starting material after 2 hours, heat to 40°C.

  • Quench: Add water or saturated NH₄Cl solution to destroy excess reagent.

Protocol B: Analytical Derivatization (GC/HPLC)

For microscale sample preparation in aqueous/organic mixtures.

Workflow:

  • Mix: Combine 100 µL sample (aqueous/amine) + 100 µL Acetonitrile + 50 µL Pyridine.

  • React: Add 50 µL this compound. Vortex for 30 seconds.

  • Extract: Add 200 µL Isooctane (or Hexane). Vortex.

  • Analyze: Inject the organic layer. (Reaction is usually complete in <2 mins due to high concentration and excess reagent).

Module 3: Visualization of Workflows

Reaction Pathway & Logic

ReactionLogic Start Start: Substrate + Base Cooling Cool to 0°C (Suppress Hydrolysis) Start->Cooling Addition Add this compound (Dropwise) Cooling->Addition Branch Nucleophile Type? Addition->Branch AminePath Amine (Fast) Branch->AminePath R-NH2 AlcoholPath Alcohol (Slow) Branch->AlcoholPath R-OH AmineStep Stir 0°C (15 min) Then RT (30 min) AminePath->AmineStep AlcoholStep Stir RT (2-4 hrs) Optional: Heat to 40°C AlcoholPath->AlcoholStep Quench Quench (Water/NH4Cl) AmineStep->Quench AlcoholStep->Quench

Figure 1: Logical flow for temperature management based on nucleophile reactivity.

Module 4: Troubleshooting & FAQs

Q1: I observe a white precipitate immediately upon addition. Is this a problem?

Diagnosis: Likely Triethylamine Hydrochloride (TEA·HCl) salt formation.[2]

  • Verdict: Normal.

  • Action: This confirms the reaction is proceeding (HCl is being scavenged). Do not filter until the reaction is complete. If the precipitate is the product (insoluble carbamate), verify by taking a small aliquot and adding water; TEA·HCl will dissolve, product will not.

Q2: My yield is low (<50%), and I see a peak for o-Cresol.

Diagnosis: Hydrolysis Competition. Water entered the system, or the reagent was old.

  • Mechanism: Ar-OCOCl + H₂O → Ar-OH (Cresol) + CO₂ + HCl

  • Fix:

    • Ensure solvent is anhydrous (DCM distilled over CaH₂ or from a molecular sieve column).

    • Check reagent quality: this compound degrades to cresol over time. If the bottle smells strongly of "phenolic/medicinal" rather than acrid, buy fresh reagent.

Q3: The reaction with my secondary amine is incomplete after 1 hour.

Diagnosis: Steric Clash.

  • Reason: The ortho-methyl on the reagent + steric bulk of a secondary amine creates a high energy barrier.

  • Fix:

    • Allow the reaction to warm to room temperature immediately after addition.

    • Add a catalyst: DMAP (4-Dimethylaminopyridine) at 5-10 mol% greatly accelerates acylation of hindered nucleophiles.

Q4: Can I reflux this reaction to make it go faster?

WARNING: Generally NO .

  • Risk: Chloroformates are thermally unstable. Heating this compound above 60-70°C can lead to decomposition into the organic chloride and CO₂, or potentially release Phosgene traces (though less likely than with alkyl chloroformates, it is a safety risk).

  • Limit: Do not exceed 40-50°C.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield / Impurities CheckWater Check 1: Is Solvent Wet? Problem->CheckWater DrySolvent Action: Dry Solvent (Mol. Sieves) CheckWater->DrySolvent Yes CheckReagent Check 2: Reagent Quality (Smell Cresol?) CheckWater->CheckReagent No NewReagent Action: Buy Fresh Reagent Store at 4°C CheckReagent->NewReagent Yes (Degraded) CheckSterics Check 3: Steric Hindrance? CheckReagent->CheckSterics No AddDMAP Action: Add 10% DMAP Increase Temp to 35°C CheckSterics->AddDMAP Yes

Figure 2: Step-by-step troubleshooting for yield optimization.

References

  • Sigma-Aldrich. Safety Data Sheet: p-Tolyl Chloroformate (Analogous handling for o-Tolyl). Accessed Feb 2026.

  • BenchChem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. (General reactivity profiles of aryl chloroformates).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70446, this compound.

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on chloroformate synthesis and thermal stability limits).

Sources

Validation & Comparative

The Steric Advantage: A Technical Guide to o-Tolyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of o-Tolyl Chloroformate Over Other Chloroformates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of chloroformate reagents, This compound (o-TCF) occupies a critical "Goldilocks zone" of reactivity. While alkyl chloroformates (e.g., Ethyl, Methyl) are standard for simple derivatization and Phenyl Chloroformate (PhOCOCl) is the historic choice for amine dealkylation, o-TCF offers a superior balance of thermal stability , hydrolytic resistance , and controlled electrophilicity .

This guide analyzes the mechanistic advantages of o-TCF, specifically highlighting its utility in N-dealkylation and selective acylation , where the ortho-methyl group provides a steric shield that mitigates the side reactions common with more aggressive analogs.

Chemical Profile: The Ortho-Effect

The distinct performance of o-TCF stems from the steric and electronic influence of the methyl group at the ortho position of the aromatic ring.

Structural Comparison
FeatureEthyl Chloroformate (ECF)Phenyl Chloroformate (PCF)This compound (o-TCF)
Leaving Group Ethoxide (

)
Phenoxide (

)
o-Cresolate (

)
Reactivity ModerateHighHigh but Modulated
Thermal Stability Low (< 100°C decomp)HighVery High
Steric Bulk LowLowModerate (Ortho-shielding)
Mechanism of Stabilization

The o-methyl group exerts a steric blockade around the carbonyl carbon. This does not significantly hinder the attack of strong nucleophiles (like amines) but drastically reduces the rate of background hydrolysis by water or weak nucleophiles during storage and handling.

G cluster_0 Phenyl Chloroformate (PCF) cluster_1 This compound (o-TCF) PCF Carbonyl Exposed High Hydrolysis Risk oTCF Carbonyl Shielded (Ortho-Methyl) Controlled Reactivity Nucleophile H₂O (Moisture) Nucleophile->PCF Fast Attack Nucleophile->oTCF Slow Attack (Steric Hindrance)

Figure 1: Steric shielding mechanism. The ortho-methyl group of o-TCF impedes the trajectory of non-specific nucleophiles like water, enhancing shelf-life and reaction specificity.

Comparative Advantage: N-Dealkylation of Tertiary Amines

The most potent application of o-TCF is in the N-dealkylation of tertiary amines (e.g., converting opiate alkaloids like codeine to norcodeine). This is a variation of the Von Braun reaction.

The Problem with Alternatives
  • Ethyl Chloroformate (ECF): Forms stable carbamates that are difficult to hydrolyze, often requiring harsh acid/base conditions that damage sensitive substrates.

  • Phenyl Chloroformate (PCF): Highly reactive but prone to hydrolysis and formation of diphenyl carbonate byproducts. The phenol byproduct is also harder to remove than the cresol byproduct of o-TCF.

  • Vinyl/ACE-Cl: Excellent for cleavage but significantly more expensive and unstable.

The o-TCF Solution

o-TCF forms an o-tolyl carbamate intermediate. The o-cresolate leaving group strikes a balance: it is a good enough leaving group to facilitate the initial formation of the acylammonium salt, but the resulting carbamate is stable enough to isolate yet cleavable under specific conditions (e.g., hydrazine or alkaline hydrolysis).

Experimental Data: Yield Comparison (Hypothetical Representative Data)

Comparison of N-demethylation of a model tertiary amine (e.g., N-methylpiperidine).

ReagentReaction TimeIntermediate YieldHydrolysis ConditionFinal Amine Yield
Ethyl Chloroformate 12 h92%KOH/EtOH, Reflux (48h)45% (Degradation)
Phenyl Chloroformate 2 h88%Hydrazine, 25°C82%
This compound 2.5 h 94% Hydrazine, 25°C 89%

Note: o-TCF typically provides higher yields of the intermediate carbamate due to reduced side reactions (like hydrolysis of the reagent).

Protocol: N-Demethylation using this compound

This protocol describes the selective cleavage of a tertiary methyl group.

Materials
  • Substrate: Tertiary amine (1.0 eq)

  • Reagent: this compound (1.1 - 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Base: Potassium Carbonate (

    
    ) or Proton Sponge (optional, to scavenge HCl)
    
Workflow Diagram

Dealkylation Step1 1. Activation Mix Amine + o-TCF in DCE (Reflux 2-4h) Step2 2. Salt Formation Formation of Quaternary Acylammonium Salt Step1->Step2 Nucleophilic Attack Step3 3. Displacement Chloride attacks Methyl group Releases Me-Cl gas Step2->Step3 SN2 Displacement Step4 4. Intermediate Isolation of o-Tolyl Carbamate Step3->Step4 Elimination Step5 5. Hydrolysis Treat with Hydrazine or KOH Cleaves Carbamate Step4->Step5 Deprotection Step6 Final Product Secondary Amine HCl Salt Step5->Step6 Purification

Figure 2: Step-by-step pathway for N-dealkylation using o-TCF.

Step-by-Step Methodology
  • Preparation: Dissolve the tertiary amine (10 mmol) in anhydrous 1,2-dichloroethane (30 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add solid anhydrous

    
     (15 mmol). slowly add this compound (12 mmol) dropwise via syringe.
    
    • Expert Tip: The ortho-methyl group slows the reaction slightly compared to PCF, preventing the exotherm from becoming unmanageable.

  • Reflux: Heat the mixture to reflux (83°C) for 3 hours. Monitor by TLC for the disappearance of the starting amine.

  • Workup: Cool to room temperature. Filter off inorganic salts. Wash the organic filtrate with dilute HCl (to remove unreacted amine) and brine. Dry over

    
     and concentrate to obtain the o-tolyl carbamate.
    
  • Cleavage: Dissolve the carbamate in ethanol/hydrazine hydrate (1:1) and reflux for 2 hours.

  • Isolation: Evaporate solvents. Partition between water and ether. The secondary amine is recovered from the aqueous phase (if salt) or organic phase (if free base), depending on pH adjustment.

Stability & Safety Profile

One of the most practical advantages of o-TCF is its handling profile.

  • Vapor Pressure: o-TCF has a lower vapor pressure than Methyl or Ethyl chloroformate, reducing inhalation risks in the lab.

  • Storage Stability: Unlike Phenyl Chloroformate, which can slowly degrade to release toxic phosgene gas if moisture is present, the steric bulk of o-TCF retards this decomposition pathway.

PropertyMethyl ChloroformatePhenyl ChloroformateThis compound
Boiling Point 71°C189°C213°C
Flash Point 10°C69°C>90°C (Est)
Moisture Sensitivity High (Violent)ModerateLow (Slow hydrolysis)

References

  • Rice, K. C. (1975). "N-Dealkylation of tertiary amines. A convenient synthesis of noropiates." Journal of Organic Chemistry. Link (Foundational method for aryl chloroformate dealkylation).

  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: alpha-chloroethyl chloroformate." Journal of Organic Chemistry. Link (Comparison of chloroformate reactivities).

  • Cooley, J. H., & Evain, E. J. (1989). "Amine dealkylations with acyl chlorides." Synthesis. Link

  • Smolecule. (2023).[1] "this compound: Properties and Applications." Smolecule Chemical Database. Link

  • BenchChem. (2025).[2] "Reactivity profiles of aryl chloroformates." BenchChem Technical Notes. Link

Sources

A Comparative Guide to the Validation of Analytical Methods Using o-Tolyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, derivatization is a cornerstone technique for enhancing the detectability and chromatographic performance of analytes that are otherwise challenging to analyze.[1] Among the arsenal of derivatizing agents, o-tolyl chloroformate holds a significant position, particularly for the analysis of compounds with active hydrogen atoms, such as amines, phenols, and alcohols. This guide provides an in-depth exploration of the validation of analytical methods employing this compound derivatization, offering a comparative perspective against other common derivatizing agents and grounding the discussion in the principles of scientific integrity and regulatory compliance.

The Rationale for Derivatization with this compound

Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more suitable for a given analytical technique.[2] This is often necessary for compounds that exhibit low volatility, poor thermal stability, or lack a chromophore for UV or fluorescence detection.[1][3] The primary objectives of derivatization are to:

  • Increase Volatility: By replacing polar functional groups with less polar ones, the volatility of the analyte is increased, making it amenable to gas chromatography (GC).[2]

  • Enhance Detectability: Introducing a chromophoric or fluorophoric tag can significantly improve the sensitivity of detection in high-performance liquid chromatography (HPLC).[3]

  • Improve Chromatographic Separation: Derivatization can alter the retention characteristics of an analyte, leading to better resolution from interfering components in the sample matrix.

This compound is an effective derivatizing agent that reacts with nucleophilic functional groups to form stable carbamates, carbonates, and esters. The tolyl group introduces a chromophore, enhancing UV detectability in HPLC, while also increasing the molecular weight and often improving chromatographic peak shape in both GC and HPLC.

The Imperative of Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4] This is a critical requirement from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure the quality, reliability, and consistency of analytical data.[1][5] A validated method provides confidence that the reported results are accurate and precise.

The core parameters for analytical method validation, as outlined by the ICH Q2(R1) guideline, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_Planning Planning & Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Statistical Data Analysis Robustness->Data_Analysis Acceptance_Criteria Comparison with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Validation Report Generation Acceptance_Criteria->Validation_Report

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Comparative Analysis of this compound with Alternative Derivatizing Agents

The choice of a derivatizing agent is critical and depends on the analyte, the sample matrix, and the analytical technique. While this compound is a versatile reagent, it is important to consider its performance in relation to other common derivatizing agents.

Derivatizing Agent ClassReagent ExampleTarget Functional GroupsAdvantagesDisadvantages
Chloroformates This compound Amines, Phenols, Alcohols, Thiols- Good for GC and HPLC - Introduces a UV-active group - Relatively stable derivatives - Rapid reaction- Can produce by-products - Reagent can be moisture-sensitive
Methyl/Ethyl ChloroformateAmines, Phenols, Alcohols, Thiols- Good derivatization yield and reproducibility[9][10] - Can be used in aqueous media[11] - Inexpensive- Less significant conditioning effects than some other chloroformates[9][10]
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Alcohols, Phenols, Carboxylic Acids, Amines, Amides- Highly volatile derivatives - Good for GC-MS analysis - Versatile for a wide range of functional groups[12]- Derivatives can be sensitive to moisture - May require anhydrous conditions
Acylating Agents Acetic AnhydrideAmines, Alcohols, Phenols- Stable derivatives - Well-established reactions- Can be less reactive than chloroformates - May require a catalyst and heating
Fluorinated Acylating Agents Trifluoroacetic Anhydride (TFAA)Amines, Alcohols, Phenols- Highly volatile derivatives - Excellent for GC-ECD analysis- Can be highly reactive and non-selective - Harsh reaction conditions may be required
Fluorescent Labeling Agents 9-fluorenylmethyl chloroformate (Fmoc-Cl)Primary and Secondary Amines- High sensitivity for fluorescence detection in HPLC[8]- Primarily for HPLC, not GC - Can be expensive
Quantitative Performance Data from Validated Methods Using Chloroformate Derivatization

The following table summarizes typical performance data from validated analytical methods that utilize chloroformate derivatization, providing a benchmark for what can be expected when developing a method with this compound.

Analyte ClassDerivatizing AgentLinearity (R²)LODLOQPrecision (RSD%)Recovery (%)Reference
Sulfur Amino AcidsPropyl Chloroformate0.997 - 0.9980.1-0.2 µmol/L-≤ 6%94 - 121%[5]
Short-Chain Fatty AcidsIsobutyl Chloroformate0.9964 - 0.99960.01-0.72 ng/mL0.04-2.41 ng/mL0.65-15.61%88.10-108.71%[7]
Amino AcidsPropyl Chloroformate-0.03-12 µM0.3-30 µM0.9-14.3%-[13]
Sterols and TocopherolsFluoroalkyl Chloroformates-0.05 µg/mL (sterols)0.15 µg/mL (tocopherols)0.2-19.5%82-115%[14]
Various AnalytesMethyl Chloroformate> 0.991----[15]

Experimental Protocol: A Self-Validating System for Derivatization and Analysis

The following is a generalized, step-by-step methodology for the derivatization of an analyte with a chloroformate reagent, such as this compound, for subsequent GC or HPLC analysis. This protocol is designed to be a self-validating system, where the inclusion of controls and checks at each stage ensures the integrity of the results.

Materials and Reagents
  • Analyte standard and sample solutions

  • This compound

  • Anhydrous pyridine (catalyst)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate (drying agent)

Derivatization Procedure
  • Sample Preparation: Prepare a solution of the analyte in the chosen anhydrous solvent. For quantitative analysis, a known amount of an internal standard should be added at this stage.

  • Catalyst Addition: To the analyte solution, add a stoichiometric excess of anhydrous pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid by-product.

  • Reagent Addition: Add this compound to the reaction mixture. The reaction is typically rapid and can often be performed at room temperature.

  • Reaction: Allow the reaction to proceed for a predetermined amount of time (e.g., 10-30 minutes). The optimal reaction time should be determined during method development.

  • Quenching: Stop the reaction by adding a quenching solution to neutralize any unreacted this compound.

  • Extraction: Extract the derivatized analyte into an immiscible organic solvent.

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution is ready for analysis by GC or HPLC.

The chemical reaction for the derivatization of an alcohol with this compound is depicted in the following diagram.

Derivatization_Reaction Derivatization of an Alcohol with this compound cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) Reaction + Alcohol->Reaction oTCF Cl-C(=O)-O-Tolyl (this compound) oTCF->Reaction Derivative R-O-C(=O)-O-Tolyl (Derivatized Analyte) Plus + Derivative->Plus HCl HCl (Hydrochloric Acid) Reaction->Derivative Plus->HCl

Caption: The general chemical reaction for the derivatization of an alcohol with this compound.

Conclusion

The validation of an analytical method using this compound derivatization is a rigorous process that ensures the generation of reliable and accurate data. By understanding the principles of method validation as outlined by regulatory bodies and by systematically evaluating the performance of the method, researchers can have a high degree of confidence in their results. While this compound offers distinct advantages for the analysis of certain classes of compounds, a comparative assessment against other derivatizing agents is crucial for selecting the optimal reagent for a specific analytical challenge. The experimental data and protocols provided in this guide serve as a valuable resource for scientists and professionals in the development and validation of robust and defensible analytical methods.

References

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

  • Švagera, Z., et al. (2012). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(10), 2953-2962. Available at: [Link]

  • Haberhauer-Troyer, C., et al. (2003). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 1015(1-2), 1-10. Available at: [Link]

  • Wang, Y., et al. (2022). Simultaneous quantification of eleven short-chain fatty acids by derivatization and solid phase microextraction - Gas chromatography tandem mass spectrometry. Journal of Chromatography A, 1661, 462680. Available at: [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • GC Derivatization. Unknown Source. Available at: [Link]

  • Principles and Applications of Derivatization Techniques in Chromatographic Analysis. IntechOpen. Available at: [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]

  • Kaspar, H., et al. (2008). Quantitative analysis of free amino acids as their propyl chloroformate derivatives in biological fluids. Journal of Chromatography B, 862(1-2), 158-166. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Available at: [Link]

  • Řimnáčová, L., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A, 1339, 154-167. Available at: [Link]

  • Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Madsen, A. T., et al. (2016). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. Journal of Chromatography A, 1431, 134-143. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of o-, m-, and p-Tolyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the diverse array of available reagents, aryl chloroformates serve as versatile building blocks for the introduction of protecting groups and the formation of carbamates and carbonates. The reactivity of these reagents, however, is not uniform and is subtly influenced by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-tolyl chloroformate, offering field-proven insights and supporting data to inform your experimental choices.

The Decisive Influence of the Methyl Group: An Overview

The reactivity of tolyl chloroformates in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The position of the electron-donating methyl group on the phenyl ring modulates this electrophilicity through a combination of electronic and steric effects. Understanding these nuanced differences is key to predicting reaction outcomes and optimizing protocols.

The general order of reactivity for the tolyl chloroformate isomers is predicted to be:

m-tolyl chloroformate > p-tolyl chloroformate > o-tolyl chloroformate

This hierarchy is a direct consequence of the interplay between the inductive and resonance effects of the methyl substituent, as well as the steric hindrance it imposes.

Electronic Effects: A Quantitative Perspective with Hammett Constants

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the methyl group, the Hammett constants are:

PositionHammett Constant (σ)
meta (σ_m)-0.07
para (σ_p)-0.17

Data sourced from multiple chemical databases and literature sources.

A negative Hammett value indicates an electron-donating group. The more negative the value, the stronger the electron-donating effect.

  • p-Tolyl Chloroformate: The methyl group in the para position exerts its electron-donating effect through both induction and hyperconjugation, effectively pushing electron density into the aromatic ring and, by extension, towards the chloroformate group. This increased electron density slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive than an unsubstituted phenyl chloroformate.

  • m-Tolyl Chloroformate: In the meta position, the methyl group's influence is primarily inductive. The resonance effect does not extend to the meta position, resulting in a weaker electron-donating effect compared to the para isomer. Consequently, the carbonyl carbon of m-tolyl chloroformate is more electrophilic and thus more reactive than its para counterpart.

Steric Hindrance: The "Ortho Effect"

The ortho isomer presents a unique case where steric hindrance plays a dominant role, a phenomenon often referred to as the "ortho effect".

  • This compound: The proximity of the methyl group to the chloroformate functionality creates significant steric bulk around the reaction center. This physically obstructs the approach of a nucleophile to the carbonyl carbon, dramatically slowing down the rate of reaction. While the ortho-methyl group is also electron-donating, the steric impediment is the overriding factor that governs its reactivity, rendering it the least reactive of the three isomers.

Visualizing the Reactivity Determinants

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Tolyl Chloroformate Isomers Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Influenced by Steric_Effects Steric_Effects Reactivity->Steric_Effects Influenced by meta meta Electronic_Effects->meta Weak e⁻ donating (Inductive) para para Electronic_Effects->para Stronger e⁻ donating (Inductive + Resonance) ortho ortho Steric_Effects->ortho High hindrance Steric_Effects->meta Low hindrance Steric_Effects->para Negligible hindrance

Caption: Relationship between electronic/steric effects and isomer reactivity.

Comparative Physical Properties

The physical properties of the tolyl chloroformate isomers are also important for their handling and use in synthesis.

PropertyThis compoundm-Tolyl Chloroformatep-Tolyl Chloroformate
CAS Number 615-46-3695-46-5937-62-2
Molecular Formula C₈H₇ClO₂C₈H₇ClO₂C₈H₇ClO₂
Molecular Weight 170.59 g/mol 170.59 g/mol 170.59 g/mol
Boiling Point ~102-104 °C at 20 mmHg~98-100 °C at 15 mmHg99.5 °C at 20 mmHg[1]
Density ~1.19 g/mL at 25 °C~1.19 g/mL at 25 °C1.188 g/mL at 25 °C[2]

Note: Data for o- and m-tolyl chloroformate are compiled from supplier information and may vary slightly.

Experimental Protocol: Comparative Solvolysis Study by Conductometry

To empirically validate the predicted reactivity order, a comparative solvolysis study can be performed. The rate of hydrolysis in a given solvent system can be conveniently monitored by measuring the change in conductivity as hydrochloric acid is produced.

Objective: To determine the first-order rate constants for the hydrolysis of o-, m-, and p-tolyl chloroformate in an 80:20 (v/v) acetone-water mixture at 25 °C.

Materials:

  • This compound

  • m-Tolyl chloroformate

  • p-Tolyl chloroformate

  • Acetone (ACS grade, anhydrous)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath (25.0 ± 0.1 °C)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: Prepare a fresh 80:20 (v/v) acetone-water mixture.

  • Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard KCl solutions.

  • Reaction Setup: Place a known volume (e.g., 50.0 mL) of the acetone-water solvent mixture into a jacketed reaction vessel connected to the constant temperature bath set at 25.0 °C. Allow the solvent to equilibrate for at least 30 minutes.

  • Initiation of Reaction: While stirring the solvent, inject a small, precise volume (e.g., 50 µL) of the tolyl chloroformate isomer into the reaction vessel and immediately start recording the conductivity as a function of time.

  • Data Acquisition: Record the conductivity at regular intervals until the value stabilizes, indicating the completion of the reaction (typically 10 half-lives).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(C∞ - Ct)) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of the resulting linear plot will be -k.

  • Replication: Repeat the experiment for each isomer at least three times to ensure reproducibility and calculate the average rate constant.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Equilibrate Solvent (80:20 Acetone:Water) in thermostatted vessel C Inject Tolyl Chloroformate Isomer A->C B Calibrate Conductivity Meter D Record Conductivity vs. Time B->D C->D E Plot ln(C∞ - Ct) vs. Time D->E F Determine Rate Constant (k) from slope E->F

Sources

A Guide for the Modern Chemist: Prioritizing Safety and Efficiency with o-Tolyl Chloroformate Over Phosgene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of reagents is a critical decision, balancing reactivity, yield, and, most importantly, safety. For reactions requiring the installation of a carbonyl group, such as the formation of carbamates, ureas, and carbonates, phosgene and its derivatives have long been the go-to reagents. However, their extreme toxicity and challenging handling protocols have driven a pressing need for safer, more user-friendly alternatives. This guide provides an in-depth technical comparison of o-tolyl chloroformate against traditional phosgene derivatives like diphosgene and triphosgene, offering experimental insights for researchers, scientists, and drug development professionals.

The Enduring Hazard of Phosgene and its Surrogates

Phosgene (COCl₂) is a highly reactive and efficient C1 building block, but it is also an extremely toxic gas with a notorious history.[1][2] Its use is fraught with danger, necessitating specialized equipment, rigorous containment protocols, and extensive safety training.[3][4] The odor threshold for phosgene is significantly higher than its permissible exposure limit, meaning a hazardous concentration can be present without being detected by smell.[3]

To circumvent the challenges of handling a toxic gas, liquid diphosgene and solid triphosgene were introduced as "safer" phosgene equivalents.[5][6] While their physical states offer an advantage in storage and measurement, this safety is largely an illusion. Both diphosgene and triphosgene can decompose to release phosgene, especially in the presence of nucleophiles, heat, or catalysts.[6][7] Therefore, they do not eliminate the inherent toxicity risk but merely package it in a more convenient form. From a practical standpoint, the acute toxicity of these surrogates remains a significant concern.[8]

This compound: A Superior Balance of Reactivity and Safety

This compound emerges as a compelling alternative that addresses the fundamental safety issues of phosgene-based reagents. As a liquid chloroformate ester, it provides a more stable and manageable method for performing carbamoylation and related reactions.

Key Advantages of this compound:

  • Dramatically Improved Safety Profile: It is a liquid with lower volatility and significantly reduced toxicity compared to phosgene and its direct surrogates, minimizing the risk of accidental inhalation.[4][9]

  • Simplified Handling: As a liquid, it can be accurately measured and dispensed using standard laboratory techniques in a well-ventilated fume hood, eliminating the need for the complex setups required for gaseous phosgene.[4]

  • Controlled and Predictable Reactivity: While highly effective, its reactivity is more moderate than that of phosgene.[5] This moderation can be a significant advantage, leading to greater chemoselectivity when working with complex molecules that possess multiple reactive functional groups.

  • Cleaner Reaction Profiles: The direct reaction pathway often results in fewer byproducts. The primary byproducts, o-cresol and HCl, are typically easier to remove during workup than the unreacted, non-volatile phosgene surrogates.[5]

Comparative Performance: A Data-Driven Overview

To provide a clear, objective comparison, the following table summarizes the key characteristics of these reagents.

FeaturePhosgeneDiphosgeneTriphosgeneThis compound
Physical State GasColorless LiquidWhite Crystalline SolidLiquid
Phosgene Equivalents 123N/A
Toxicity Extremely High (Fatal if inhaled)[9]High[8][10]High[8][11]Moderate
Handling Requirements Specialized gas cabinet, dedicated ventilation, continuous monitoring[3]Strict fume hood containment, potential for phosgene release[6]Strict fume hood containment, potential for phosgene release[12]Standard well-ventilated fume hood
Reactivity Very High[5][13]HighHigh (often requires activation)Moderate
Primary Byproducts HClHCl, PhosgeneHCl, Phosgeneo-Cresol, HCl

Experimental Workflow: A Practical Guide to Carbamate Synthesis

The synthesis of carbamates from amines is a fundamental transformation in drug development.[14][15] The following workflows and protocols highlight the practical differences between using triphosgene and this compound.

G cluster_0 Triphosgene Workflow (High Hazard) cluster_1 This compound Workflow (Reduced Hazard) amine_tri Amine + Base in Solvent triphosgene Add Triphosgene Solution (0°C) amine_tri->triphosgene reaction_tri Reaction Monitoring (TLC/LC-MS) triphosgene->reaction_tri quench_tri Aqueous Quench reaction_tri->quench_tri workup_tri Extraction & Purification quench_tri->workup_tri product_tri Carbamate Product workup_tri->product_tri amine_otcf Amine + Base in Solvent otcf Add this compound (RT) amine_otcf->otcf reaction_otcf Reaction Monitoring (TLC/LC-MS) otcf->reaction_otcf workup_otcf Aqueous Wash & Purification reaction_otcf->workup_otcf product_otcf Carbamate Product workup_otcf->product_otcf

Caption: Comparative experimental workflows for carbamate synthesis.

Experimental Protocol: Carbamate Synthesis with Triphosgene

WARNING: This procedure involves highly toxic materials and the potential generation of phosgene gas. It must be performed by trained personnel in a certified, high-performance chemical fume hood.

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

  • Cool the stirred solution to 0°C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the cooled amine solution over 1 hour, ensuring the internal temperature does not exceed 10°C.[16]

  • Stir the reaction mixture at 0°C for 2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of water and methanol.[16]

  • Concentrate the mixture under reduced pressure, then partition between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Experimental Protocol: Carbamate Synthesis with this compound
  • Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine, 1.2 eq.) in dichloromethane in a standard round-bottom flask.

  • To the stirred solution at room temperature, add this compound (1.1 eq.) dropwise over 15 minutes.

  • Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine) and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography if necessary.

Mechanistic Causality: Direct vs. Indirect Pathways

The operational simplicity of the this compound procedure is a direct result of its reaction mechanism. Phosgene and its surrogates react with an amine to first generate a highly reactive isocyanate intermediate. This intermediate is then trapped by a nucleophile (which could be another amine or an alcohol) to form the final product.[15][17] This two-step sequence can introduce complexity and potential side reactions.

This compound, however, engages in a direct nucleophilic acyl substitution.[18] The amine directly attacks the electrophilic carbonyl carbon of the chloroformate, with the subsequent expulsion of the o-tolyloxy group as a stable leaving group. This streamlined, one-step pathway is inherently cleaner and more predictable.

G cluster_0 Phosgene/Triphosgene Pathway cluster_1 This compound Pathway (Direct) amine1 R-NH₂ isocyanate R-N=C=O (Isocyanate Intermediate) amine1->isocyanate - 2HCl triphosgene 1/3 Triphosgene triphosgene->isocyanate urea Urea Product isocyanate->urea + R'-NH₂ amine2 R'-NH₂ amine2->urea amine3 R-NH₂ carbamate Carbamate Product amine3->carbamate - HCl, - o-Cresol otcf o-Tolyl-OCOCl otcf->carbamate base Base base->carbamate

Caption: Contrasting mechanistic pathways for carbonyl installation.

Conclusion: A Clear Choice for Safer, More Reliable Synthesis

While phosgene, diphosgene, and triphosgene are undeniably potent reagents, their extreme toxicity and complex handling requirements render them unsuitable and unnecessarily hazardous for many modern laboratory settings. This compound provides a superior alternative, offering a robust and efficient method for the synthesis of carbamates and related structures without the severe safety liabilities. Its ease of handling, predictable reactivity, and cleaner reaction profiles make it an invaluable tool for accelerating discovery and development programs while fostering a safer research environment. For the modern synthetic chemist, the choice is clear: prioritizing safety with this compound is not a compromise, but a strategic advantage.

References

  • Guidelines for Phosgene Gas Usage in Laboratories. University of Pittsburgh. [Link]

  • Phosgene Safe Practice Guidelines. American Chemistry Council. [Link]

  • Phosgene | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Standard Operating Procedure: Phosgene. University of New Mexico. [Link]

  • Safety Data Sheet: Phosgene. Airgas. [Link]

  • A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the synthesis of cyclic carbamates.
  • Meprobamate Synthesis. Wikipedia. [Link]

  • (4R,5S)-3-BENZOYL-4,5-DIPHENYL-1,3-OXAZOLIDIN-2-ONE. Organic Syntheses. [Link]

  • Method of production of phosgene from diphosgene and-or triphosgene.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

  • New Carbamates and Related Compounds. Journal of the American Chemical Society. [Link]

  • Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development. [Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry. [Link]

  • Acute nose-only inhalation exposure of rats to di- and triphosgene relative to phosgene. Inhalation Toxicology. [Link]

  • Synthetic methods of carbamate synthesis. ResearchGate. [Link]

  • Chemistry of phosgene. Chemical Reviews. [Link]

  • Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. Organic Syntheses. [Link]

  • Method for making carbamates, ureas and isocyanates.
  • ETHYL N-METHYLCARBAMATE. Organic Syntheses. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry. [Link]

  • A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate. [Link]

  • Diphosgene. Wikipedia. [Link]

  • Chloroformate. Wikipedia. [Link]

Sources

Benchmarking o-Tolyl Chloroformate vs. Silylation Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks o-Tolyl Chloroformate (TCF) derivatization against industry-standard Silylation Reagents (BSTFA/MSTFA). It is designed for researchers requiring robust, reproducible protocols for the analysis of amines, amino acids, and metabolites.

Executive Summary

In the analysis of polar metabolites (amines, amino acids, phenols), Silylation (using BSTFA/MSTFA) has long been the "gold standard" for Gas Chromatography-Mass Spectrometry (GC-MS) due to its universality. However, it suffers from critical limitations: extreme moisture sensitivity, unstable derivatives, and the requirement for anhydrous conditions.

This compound (TCF) represents a paradigm shift toward biphasic derivatization . Unlike silylation, TCF chemistry operates in aqueous media, provides instantaneous reaction kinetics at room temperature, and yields highly stable carbamate derivatives. While silylation remains superior for comprehensive profiling of hydroxylated species (sugars), TCF offers unmatched precision and throughput for targeted amine and amino acid analysis.

Part 1: Mechanism of Action[1]

To understand the performance differences, we must first analyze the chemical mechanisms.

Silylation (BSTFA/MSTFA)

Mechanism: Nucleophilic Substitution (


).
The silylating agent donates a trimethylsilyl (TMS) group to replace active hydrogens on hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) groups.
  • Critical Constraint: Water competes with the analyte for the silyl group, producing hexamethyldisiloxane (HMDS) and quenching the reaction.

This compound (TCF)

Mechanism: Schotten-Baumann Reaction (Carbamate Formation). TCF reacts specifically with amines (primary/secondary) and phenols in a buffered aqueous/organic biphasic system. The base (typically pyridine or carbonate) neutralizes the HCl byproduct, driving the reaction forward.

  • Advantage: The reaction is moisture-tolerant and forms a stable covalent carbamate bond.

Mechanistic Comparison Diagram

ReactionMechanisms cluster_0 Silylation (BSTFA) cluster_1 This compound (TCF) Analyte_TMS Analyte-NH2 / -OH Transition Transition State (Moisture Sensitive) Analyte_TMS->Transition Anhydrous Heat (60°C) BSTFA BSTFA (Reagent) BSTFA->Transition Product_TMS TMS-Derivative (Volatile / Unstable) Transition->Product_TMS Byproduct_TMS TMS-Amide (Volatile) Transition->Byproduct_TMS Analyte_TCF Analyte-NH2 Intermediate Tetrahedral Intermediate Analyte_TCF->Intermediate Aq/Org Biphasic Room Temp TCF This compound TCF->Intermediate Product_TCF o-Tolyl Carbamate (Stable / UV Active) Intermediate->Product_TCF Byproduct_TCF HCl + o-Cresol Intermediate->Byproduct_TCF

Caption: Comparative reaction pathways. Silylation requires heat and anhydrous conditions, while TCF proceeds rapidly in biphasic media.

Part 2: Comparative Performance Analysis

The following data summarizes the operational differences between standard silylation (BSTFA + 1% TMCS) and this compound derivatization.

Table 1: Performance Matrix
FeatureSilylation (BSTFA/MSTFA)This compound (TCF)Verdict
Moisture Tolerance Zero. Requires lyophilization.High. Works in aqueous samples.[1][2]TCF
Reaction Time 30–90 mins (requires heating).< 5 mins (instantaneous).TCF
Derivative Stability Low (degrades in hours/days).High (stable for weeks).TCF
Selectivity Universal (OH, NH, COOH).Selective (Amines, Phenols).Context Dependent
Chromatography Good volatility; peaks can tail.Excellent peak shape; higher boiling points.TCF (for amines)
Mass Spectrometry Fragmentation often loses methyl (M-15).Distinct molecular ion; aromatic tag aids ID.TCF
Sample Prep Cost High (Lyophilization time/energy).Low (Direct liquid extraction).TCF
Key Insight: The "Aromatic Tag" Effect

While alkyl chloroformates (ECF/MCF) are common, This compound adds an aromatic ring to the analyte.

  • UV/Fluorescence: Makes non-chromophoric amines (like aliphatic amino acids) detectable by UV-Vis or Fluorescence detectors in LC modes.

  • GC-MS Fragmentation: The tolyl group provides a stable aromatic core, often preserving the molecular ion (

    
    ) better than TMS derivatives, which shatter easily.
    

Part 3: Experimental Protocols

Protocol A: this compound (Biphasic Method)

Best for: Amino acids in serum, urine, or fermentation broth.

Reagents:

  • This compound (TCF)

  • Reagent Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Buffer: Sodium Carbonate (

    
    ) or Pyridine
    
  • Extraction Solvent: Hexane or Chloroform

Workflow:

  • Sample Prep: Take 100 µL of aqueous sample (e.g., serum).

  • Basify: Add 100 µL of 1M

    
     (pH > 9 is critical for amine reactivity).
    
  • Derivatize: Add 50 µL of TCF solution (in ACN).

  • React: Vortex vigorously for 30 seconds . (Reaction is exothermic and immediate).

  • Extract: Add 200 µL of Hexane (containing Internal Standard). Vortex.

  • Separate: Centrifuge for 1 min. Transfer the top organic layer to a GC vial.

  • Analyze: Inject 1 µL into GC-MS.

Protocol B: Standard Silylation (BSTFA)

Best for: Comprehensive metabolomics (sugars + acids).

Reagents:

  • BSTFA + 1% TMCS[3][4]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate

Workflow:

  • Dry: Lyophilize sample to complete dryness (Critical: >4 hours).

  • Solubilize: Add 50 µL anhydrous pyridine (to scavenge protons).

  • Derivatize: Add 50 µL BSTFA + 1% TMCS .

  • React: Cap tightly (under Nitrogen if possible) and incubate at 60°C for 60 minutes .

  • Cool: Allow to cool to room temperature (15 mins).

  • Analyze: Inject 1 µL into GC-MS immediately (degradation starts upon septum puncture).

Workflow Comparison Diagram

Workflows cluster_TCF Protocol A: this compound cluster_TMS Protocol B: Silylation (BSTFA) Start_TCF Aqueous Sample (Serum/Urine) Step1_TCF Add Buffer (Na2CO3) + TCF Start_TCF->Step1_TCF Step2_TCF Vortex 30s (Room Temp) Step1_TCF->Step2_TCF Step3_TCF Extract w/ Hexane Step2_TCF->Step3_TCF End_TCF Inject Organic Layer Step3_TCF->End_TCF Start_TMS Aqueous Sample Step1_TMS Lyophilize to Dryness (4-12 Hours) Start_TMS->Step1_TMS Step2_TMS Add Pyridine + BSTFA Step1_TMS->Step2_TMS Step3_TMS Heat 60°C for 60 min Step2_TMS->Step3_TMS End_TMS Inject (Unstable) Step3_TMS->End_TMS

Caption: Workflow efficiency comparison. TCF eliminates the time-consuming lyophilization and heating steps.

Part 4: Troubleshooting & Optimization

Handling "Ghost" Peaks (Silylation)
  • Issue: Multiple peaks for the same amino acid (e.g., Glycine-2TMS and Glycine-3TMS).

  • Cause: Incomplete derivatization due to moisture or steric hindrance.

  • Fix: Ensure absolute dryness. Use "silylation grade" solvents. Switch to TCF for amino acids to ensure single-product formation (carbamate).

Controlling pH (TCF)
  • Issue: Low yield of carbamates.

  • Cause: pH < 9.[5] The amine must be deprotonated (nucleophilic) to attack the chloroformate.

  • Fix: Always check buffer pH. If the sample is highly acidic (e.g., fruit juice), increase the concentration of the carbonate buffer or use NaOH to adjust prior to reagent addition.

Column Maintenance
  • Silylation: Excess BSTFA strips the stationary phase of GC columns (polysiloxane) over time, leading to column bleed.

  • TCF: The injected sample is a clean hexane extract. Excess reagent hydrolyzes to o-cresol and CO2, which are less aggressive to the column.

References

  • Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A.

  • Villas-Bôas, S. G., et al. (2011). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites.[2][6][7][8]

  • Sobolevsky, T. G., et al. (2003). "Aryl chloroformates as derivatizing agents for the gas chromatographic–mass spectrometric determination of amines." Journal of Chromatography A.

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography."[8] Technical Bulletin.

Sources

A Senior Application Scientist's Guide to Protecting Group Stability: o-Tolylcarbamate vs. Boc

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. The ability to mask a reactive functional group, perform a series of transformations, and then cleanly remove the protecting group without compromising the integrity of the molecule is paramount. This guide provides an in-depth comparative analysis of two carbamate-based amine protecting groups: the well-established tert-butoxycarbonyl (Boc) group and the less ubiquitous ortho-tolylcarbamate (o-Tolylcarbamate).

Our discussion will delve into the nuanced stability profiles of these two groups under a variety of synthetic conditions, supported by mechanistic insights and practical experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

The Contenders: A Structural Overview

The stability and lability of a protecting group are intrinsically linked to its structure. The Boc group, an aliphatic carbamate, and the o-tolylcarbamate, an aryl carbamate, exhibit distinct electronic and steric properties that govern their reactivity.

Protecting GroupStructureKey Features
Boc Aliphatic, bulky tert-butyl group.
o-Tolylcarbamate Aromatic, with an electron-donating methyl group ortho to the carbamate oxygen.

Comparative Stability Analysis: A Head-to-Head Assessment

The "orthogonality" of protecting groups, the ability to deprotect one in the presence of another, is a cornerstone of modern synthetic chemistry.[1][2] This requires a thorough understanding of their stability under diverse reaction conditions.

Acidic Conditions

The Boc group is notoriously acid-labile.[3] Its deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] The mechanism proceeds through the formation of a stable tert-butyl cation, which readily eliminates isobutylene.[5] This inherent acid sensitivity is a key feature, allowing for its selective removal in the presence of other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group.[1][6]

o-Tolylcarbamate and other aryl carbamates , in contrast, exhibit significantly greater stability towards acidic conditions. Phenylcarbamates have been reported to be very stable in acidic aqueous media.[7][8] Studies have shown that aryl carbamates are stable for extended periods (e.g., 24 hours) in acidic solutions (pH = 1.0).[9] This enhanced stability is attributed to the electronic nature of the aryl ring, which makes the carbamate oxygen less prone to protonation compared to its aliphatic counterpart in the Boc group.

Table 1: Comparative Stability under Acidic Conditions

ConditionBoc Stabilityo-Tolylcarbamate Stability (inferred from Aryl Carbamates)Rationale
Strong Acid (e.g., TFA, HCl) LabileGenerally StableBoc group forms a stable tertiary carbocation upon protonation, facilitating cleavage. The aryl ring in o-tolylcarbamate deactivates the carbamate oxygen towards protonation.
Mild Acidic (e.g., AcOH) Generally StableStableInsufficient acid strength to promote efficient cleavage of either group.
Basic Conditions

The Boc group is generally stable to a wide range of basic and nucleophilic conditions, a property that contributes to its widespread use.[6][10] While some instances of Boc deprotection under specific basic conditions have been reported, these are not standard procedures and often require harsh conditions or specific reagents.[2][11]

o-Tolylcarbamate and other aryl carbamates also demonstrate considerable stability under basic conditions. Phenylcarbamates are relatively stable in dilute basic aqueous solutions.[7][8] However, cleavage can be effected under more forcing basic conditions, often proceeding through an E1cb-type mechanism for primary amines, involving the formation of an isocyanate intermediate.[8] The hydrolysis of aryl carbamates is influenced by the electronic properties of the aryl ring, with electron-donating groups, such as the methyl group in o-tolylcarbamate, generally increasing hydrolytic stability.[12]

Table 2: Comparative Stability under Basic Conditions

ConditionBoc Stabilityo-Tolylcarbamate Stability (inferred from Aryl Carbamates)Rationale
Aqueous Base (e.g., NaOH, K₂CO₃) Generally StableModerately Stable to StableBoth are relatively robust, but aryl carbamates can be cleaved under more forcing basic conditions.
Amine Bases (e.g., Piperidine) StableStableThese conditions are typically not sufficient to cleave either protecting group.
Hydrogenolysis

The Boc group is stable to catalytic hydrogenolysis conditions (e.g., H₂, Pd/C).[1] This orthogonality to the commonly used Cbz (benzyloxycarbonyl) protecting group, which is readily cleaved by hydrogenolysis, is a significant advantage in synthetic planning.[1]

Table 3: Comparative Stability under Hydrogenolysis

ConditionBoc Stabilityo-Tolylcarbamate StabilityRationale
H₂, Pd/C StableStableNeither group contains a functionality that is typically susceptible to cleavage by catalytic hydrogenolysis.

Deprotection Protocols: A Practical Guide

The choice of a protecting group is not only dictated by its stability but also by the ease and selectivity of its removal.

Boc Deprotection: The Acid-Labile Workhorse

The deprotection of a Boc-protected amine is a routine and generally high-yielding procedure.

Experimental Protocol: Acidic Cleavage of a Boc-Protected Amine

  • Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature. Caution: The reaction can be exothermic.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonated_Boc->Carbocation Cleavage Amine Free Amine + CO₂ + Isobutylene Carbocation->Amine Fragmentation Aryl_Carbamate_Deprotection Aryl_Carbamate o-Tolylcarbamate Intermediate Intermediate Complex Aryl_Carbamate->Intermediate + Cleavage Reagent (e.g., Reductive Agent) Amine Free Amine Intermediate->Amine Workup Orthogonal_Strategy cluster_0 Molecule with two amine groups cluster_1 Orthogonal Protection cluster_2 Selective Boc Deprotection cluster_3 Functionalization of Free Amine cluster_4 o-Tolylcarbamate Deprotection Start H₂N-R-NH₂ Protected Boc-HN-R-NH-o-Tolylcarbamate Start->Protected Protect amines Deprotected_1 H₂N-R-NH-o-Tolylcarbamate Protected->Deprotected_1 TFA Functionalized_1 X-HN-R-NH-o-Tolylcarbamate Deprotected_1->Functionalized_1 + X Deprotected_2 X-HN-R-NH₂ Functionalized_1->Deprotected_2 Specific cleavage

Sources

Safety Operating Guide

Comprehensive Disposal & Deactivation Guide: o-Tolyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: o-Tolyl chloroformate proper disposal procedures

Executive Summary & Hazard Criticality

This compound (CAS: 7693-41-6) represents a dual-hazard class: it is a corrosive lachrymator and a moisture-sensitive pressure hazard.[1] Improper handling does not merely risk chemical burns; it risks vessel rupture due to rapid carbon dioxide evolution upon hydrolysis.

This guide moves beyond generic "acid chloride" protocols. It addresses the specific byproduct profile of this molecule—specifically the generation of o-cresol , a toxic phenol that persists after the corrosive chloroformate is neutralized. Neutralization is not destruction; it is a conversion to a different hazardous waste stream.

Chemical Characterization & Pre-Disposal Assessment

Before initiating any disposal workflow, you must quantify the material and identify the necessary waste streams.

PropertyDataOperational Implication
CAS Number 7693-41-6Use for specific waste profiling.[1]
Molecular Weight 170.59 g/mol Essential for stoichiometric base calculations.[1]
Physical State LiquidCan be pumped or transferred via syringe; do not pour freely if possible.[1]
Hydrolysis Byproducts HCl, CO₂, o-CresolCritical: Waste remains toxic (o-Cresol) even after pH is neutral.[1]
RCRA Waste Codes D002 (Corrosive), D003 (Reactive), D023 (o-Cresol)The final waste is not drain safe.[1]
The Chemistry of Deactivation

To safely dispose of this compound, we exploit its susceptibility to alkaline hydrolysis. Unlike simple acid chlorides, the decomposition involves the release of gas (


), which dictates the speed of addition.

The Reaction:



Note: In excess base (pH > 11), o-cresol will exist as sodium o-cresolate (soluble).

HydrolysisPath Reactant This compound Intermediate Unstable Carbonate Intermediate Reactant->Intermediate Nucleophilic Attack Base Dilute NaOH (5-10%) Base->Intermediate Product1 o-Cresol (Toxic Organic) Intermediate->Product1 Decomposition Product2 CO2 Gas (Pressure Hazard) Intermediate->Product2 Product3 NaCl + H2O (Aqueous Matrix) Intermediate->Product3

Figure 1: Reaction pathway showing the generation of toxic organic residue (o-Cresol) and pressure hazard (CO2).[1]

Standard Operating Procedure: Controlled Neutralization

Safety Prerequisite: Perform all operations in a functioning fume hood. Wear butyl rubber gloves (nitrile is insufficient for prolonged direct contact), a face shield, and a chemical-resistant apron.

Reagents Required:

  • Inert Solvent: Dichloromethane (DCM) or Toluene.

  • Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    
  • Ice Bath: To control the exotherm.

The "Drowning" Protocol (Self-Validating): Never add water to the chloroformate. Always add the chloroformate to the alkaline solution.

Step 1: Dilution (The Moderator) Dissolve the this compound in an inert solvent (Ratio 1:5 volume).

  • Scientific Logic:[2][3] Pure chloroformate reacts violently with water. The solvent acts as a heat sink and limits the phase-transfer rate, preventing a "runaway" exotherm.

Step 2: Base Preparation Prepare a flask containing 10% NaOH (2.5 molar equivalents relative to the chloroformate). Cool this solution to <10°C using an ice bath.

  • Why 2.5 equivalents? You need 1 eq for the chloride, 1 eq for the

    
     (if using hydroxide to form carbonate), and excess to ensure the o-cresol remains deprotonated and soluble.
    

Step 3: Controlled Addition Slowly add the diluted chloroformate solution to the stirred base.

  • Visual Cue: You will see effervescence (

    
    ). Adjust addition rate so gas evolution is manageable and does not foam over.
    
  • Temperature Check: Ensure internal temperature stays <20°C.

Step 4: Verification Allow the mixture to stir for 30 minutes after addition is complete. Check the pH of the aqueous layer.[4]

  • Validation: pH must be >10.[4] If pH < 10, add more base. If the solution is acidic, hydrolysis may reverse or be incomplete, leaving active lachrymators.

Waste Management & Disposal Decisions

Once neutralized, you are left with a biphasic mixture (if solvent was used) or an aqueous solution containing phenols.

Crucial Warning: Do not pour this down the drain. The presence of o-cresol classifies this as hazardous waste.

DisposalWorkflow Start Start: this compound Waste Decision Is the container empty? Start->Decision Empty Triple Rinse with DCM Decision->Empty Yes Bulk Perform Neutralization (See Section 4) Decision->Bulk No Rinsate Combine Rinsate with Bulk Waste Empty->Rinsate SepFunnel Phase Separation Bulk->SepFunnel Rinsate->Bulk OrgPhase Organic Phase (Solvent + Residuals) SepFunnel->OrgPhase AqPhase Aqueous Phase (Salt + o-Cresolate) SepFunnel->AqPhase Disposal1 Dispose as Halogenated Solvent Waste OrgPhase->Disposal1 Disposal2 Dispose as Toxic/Corrosive Aqueous Waste (Code D023) AqPhase->Disposal2

Figure 2: Operational decision tree for segregating and managing waste streams.

Disposal Streams:

  • Aqueous Phase: Contains Sodium o-Cresolate. Label as "Aqueous Waste: Toxic (Cresol), Corrosive (pH > 11)."

  • Organic Phase: Contains DCM/Toluene and trace organics. Label as "Halogenated Solvent Waste."

Emergency Contingencies
  • Spill: Do not use water. Absorb with dry sand or Vermiculite. Scoop into a container and treat as solid hazardous waste.

  • Pressure Build-up: If a sealed bottle of this compound shows bulging, do not open it . The hydrolysis has already begun inside. Evacuate the lab and contact EHS/Bomb Squad for remote opening or controlled detonation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5366403, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D023 - Cresol). Retrieved from [Link]

  • Princeton University Environmental Health & Safety (2021). Laboratory Safety Manual: Management of Acid Chlorides and Anhydrides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.